N-(3-acetylphenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)12-6-5-7-13(10-12)17-16(19)14-8-3-4-9-15(14)20-2/h3-10H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFZLAZNVKJTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354438 | |
| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314022-80-5 | |
| Record name | N-(3-acetylphenyl)-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-acetylphenyl)-2-methoxybenzamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(3-acetylphenyl)-2-methoxybenzamide. As a member of the versatile benzamide class of compounds, this molecule holds potential for exploration in various research and development domains. This document is intended to be a foundational resource, consolidating available data, outlining robust synthetic protocols, and inferring potential characteristics based on the analysis of its structural motifs and related analogs. Due to a notable scarcity of published experimental data for this specific compound, this guide integrates predicted properties and information from closely related structures to provide a well-rounded preliminary understanding for the scientific community.
Introduction and Rationale
Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The amide linkage provides a stable scaffold capable of participating in crucial hydrogen bonding interactions with biological targets. The this compound molecule incorporates three key functional groups: an acetophenone moiety, a central benzamide core, and a methoxy-substituted aromatic ring. This unique combination of functionalities suggests a rich chemical landscape and a potential for diverse biological interactions, making it a compound of interest for further investigation. This guide aims to provide the necessary foundational knowledge to stimulate and support such research endeavors.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 314022-80-5 | PubChem[1] |
| Molecular Formula | C₁₆H₁₅NO₃ | PubChem[1] |
| Molecular Weight | 269.29 g/mol | PubChem[1] |
| Melting Point | Predicted: ~167-168 °C | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |
| Boiling Point | Predicted: >370 °C | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |
| Solubility | Predicted to be soluble in DMSO and methanol. | General solubility of similar organic compounds |
| pKa | Predicted: ~13.24 | Inferred from N-(3-acetylphenyl)-4-methoxybenzamide[2] |
Note: The melting and boiling points are inferred from a positional isomer and should be treated as estimates.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the N-acylation of 3'-aminoacetophenone with 2-methoxybenzoyl chloride. This is a standard and well-documented transformation in organic synthesis.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available precursors, followed by the final amide coupling reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 3'-Aminoacetophenone (Intermediate 1)
This protocol is adapted from established reduction methods for nitroarenes.
Materials:
-
3-Nitroacetophenone
-
Ethanol
-
Raney Nickel or Tin(II) Chloride
-
Hydrochloric Acid
-
Sodium Carbonate
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.
Procedure:
-
Dissolve 3-nitroacetophenone in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of Raney Nickel to the solution.
-
Hydrogenate the mixture under pressure at 50°C until the uptake of hydrogen ceases.
-
Alternatively, for a laboratory scale, a mixture of Tin(II) chloride and concentrated hydrochloric acid can be used as the reducing agent under reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, filter the catalyst (if using Raney Nickel) and evaporate the solvent.
-
Treat the residue with a cold mixture of water and excess concentrated hydrochloric acid.
-
Filter any undissolved material.
-
Neutralize the combined hydrochloric acid solutions with solid sodium carbonate until the solution is alkaline.
-
The precipitated 3'-aminoacetophenone is collected by filtration, washed with cold water, and dried. The product should be a yellow to light brown crystalline powder.
Protocol 2: Synthesis of 2-Methoxybenzoyl Chloride (Intermediate 2)
This protocol is a standard method for converting a carboxylic acid to an acyl chloride.
Materials:
-
2-Methoxybenzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-methoxybenzoic acid in anhydrous DCM or toluene.
-
Add an excess of thionyl chloride (2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting 2-methoxybenzoyl chloride is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound (Final Product)
This is a Schotten-Baumann type reaction.
Materials:
-
3'-Aminoacetophenone
-
2-Methoxybenzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Round-bottom flask, magnetic stirrer, addition funnel.
Procedure:
-
Dissolve 3'-aminoacetophenone in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add an equimolar amount of a non-nucleophilic base such as pyridine or triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve 2-methoxybenzoyl chloride in anhydrous DCM or THF and add it dropwise to the cooled solution of the amine via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectral Properties (Predicted)
As experimental spectra are not widely available, the following are predicted key features based on the structure of this compound.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR spectral assignments for this compound.
¹³C NMR Spectroscopy
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region, typically between δ 165-170 ppm for the amide carbonyl and δ 195-200 ppm for the ketone carbonyl.
-
Aromatic Carbons: A complex set of signals is anticipated in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be significantly shielded.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
-
Acetyl Carbon (-COCH₃): A signal is expected in the aliphatic region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch: A characteristic sharp to medium absorption band is expected around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band should appear around 1650-1680 cm⁻¹ (Amide I band).
-
C=O Stretch (Ketone): Another strong absorption band is expected around 1680-1700 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1210-1335 cm⁻¹ is anticipated.
-
Aromatic C-H Stretch: Signals will be present above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are expected.
-
C-O Stretch (Methoxy): A strong, characteristic band should be observed around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).
Potential Biological Activities and Applications
While no specific biological activities have been reported for this compound, its structural components suggest several avenues for investigation.
-
Enzyme Inhibition: Benzamide derivatives are known to inhibit a variety of enzymes. The acetylphenyl moiety could potentially interact with acetyl-lysine binding domains or other pockets that accommodate acetyl groups.
-
Anticancer Activity: Methoxy-substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[3]
-
Antimicrobial Properties: The benzamide scaffold is present in numerous antimicrobial agents.
-
Central Nervous System (CNS) Activity: Many benzamide derivatives exhibit activity in the CNS, acting as dopamine receptor antagonists or having other neuroleptic properties.
The combination of a hydrogen bond donor (amide N-H), hydrogen bond acceptors (carbonyl and methoxy oxygens), and aromatic rings for π-π stacking interactions provides a pharmacophore that could be recognized by various biological targets.
Caption: Potential areas of biological investigation for this compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the safety profiles of its precursors and related benzamides, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities. This technical guide provides a solid foundation for researchers interested in exploring this molecule further. The immediate next steps should involve the experimental validation of its physicochemical properties and a comprehensive spectral characterization. Subsequently, screening for biological activities, guided by the insights from its structural analogs, could unveil novel therapeutic applications for this intriguing benzamide derivative.
References
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PubChem. This compound. [Link]
-
MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
PubMed Central. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. [Link]
Sources
- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 316150-74-0 CAS MSDS (N-(3-Acetylphenyl)-4-methoxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
"N-(3-acetylphenyl)-2-methoxybenzamide" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of N-(3-acetylphenyl)-2-methoxybenzamide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. By presenting detailed methodologies and summarizing quantitative data in a clear, structured format, this whitepaper serves as an authoritative resource for the structural elucidation of this and similar benzamide derivatives.
Introduction
This compound (C₁₆H₁₅NO₃) is a benzamide derivative with potential applications in medicinal chemistry and materials science. Its structure combines three key functional groups: an acetophenone moiety, a secondary amide linkage, and a methoxy-substituted benzene ring. Accurate structural confirmation and purity assessment are paramount for any research or development application, necessitating a thorough analysis of its spectroscopic profile.
The molecular weight of this compound is 269.29 g/mol , with an exact mass of 269.10519334 Da[1]. This guide will walk through the expected spectroscopic signatures of the molecule, providing a framework for its unambiguous identification.
Molecular Structure and Synthesis Overview
A logical and common synthetic route for this compound involves the acylation of an amine with an acyl chloride. Specifically, this would be the reaction between 3'-aminoacetophenone and 2-methoxybenzoyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct[2].
The choice of an acyl chloride as the acylating agent is driven by its high reactivity, which ensures a high conversion rate. The reaction is typically performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the acyl chloride[2].
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for this compound. The analysis is based on established principles of spectroscopy and comparison with data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on data for the close structural analog, N-(3-acetylphenyl)-2-ethoxybenzamide, with adjustments for the methoxy group[3]. The spectra are presumed to be recorded in DMSO-d₆, a common solvent for amides which helps in observing the N-H proton.
3.1.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |
| ~10.4 | s | 1H | NH | The amide proton is expected to be a broad singlet, deshielded due to the electron-withdrawing carbonyl group and potential hydrogen bonding. Its chemical shift is highly dependent on concentration and temperature. |
| ~8.3 | t (or app s) | 1H | Ar-H (B, H-2') | This proton is ortho to both the amide and acetyl groups, making it the most deshielded aromatic proton on this ring. It appears as a triplet or apparent singlet due to similar coupling constants with H-4' and H-6'. |
| ~7.9 | dd | 1H | Ar-H (A, H-6) | Ortho to the carbonyl group, this proton is significantly deshielded. It will appear as a doublet of doublets due to coupling with H-5 and H-4. |
| ~7.8 | ddd | 1H | Ar-H (B, H-6') | This proton is ortho to the acetyl group and will be a doublet of doublet of doublets. |
| ~7.6 | m | 1H | Ar-H (A, H-4) | Part of the 2-methoxybenzoyl ring, this proton's chemical shift is influenced by the ortho methoxy and para amide groups. It will be part of a complex multiplet. |
| ~7.5 | t | 1H | Ar-H (B, H-5') | This proton is meta to both substituents and will appear as a triplet. |
| ~7.3 | d | 1H | Ar-H (B, H-4') | Ortho to the amide group, this proton is shielded relative to H-2' and H-6'. |
| ~7.2 | d | 1H | Ar-H (A, H-3) | Ortho to the electron-donating methoxy group, this proton is relatively shielded. |
| ~7.1 | t | 1H | Ar-H (A, H-5) | This proton is also part of the complex aromatic region of the 2-methoxybenzoyl ring. |
| 3.9 | s | 3H | -OCH₃ | Methoxy protons appear as a sharp singlet in a characteristic region. |
| 2.6 | s | 3H | -C(=O)CH₃ | The acetyl methyl protons are deshielded by the adjacent carbonyl group and appear as a sharp singlet. |
3.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |
| ~197.8 | C =O (Ketone) | The ketone carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |
| ~165.0 | C =O (Amide) | The amide carbonyl carbon is also deshielded, but typically appears slightly upfield from a ketone carbonyl. |
| ~157.0 | C -OCH₃ (A, C-2) | Aromatic carbon directly attached to the electron-donating methoxy group. |
| ~139.5 | C -NH (B, C-1') | Aromatic carbon attached to the nitrogen atom. |
| ~137.8 | C -C=O (B, C-3') | Aromatic carbon attached to the acetyl group. |
| ~132.5 | Ar-C H (A, C-4) | Aromatic methine carbon. |
| ~131.0 | Ar-C H (A, C-6) | Aromatic methine carbon. |
| ~129.0 | Ar-C H (B, C-5') | Aromatic methine carbon. |
| ~125.0 | Ar-C H (B, C-6') | Aromatic methine carbon. |
| ~123.5 | C -C=O (A, C-1) | Quaternary carbon of the benzoyl ring, deshielded by the carbonyl group. |
| ~120.8 | Ar-C H (A, C-5) | Aromatic methine carbon. |
| ~120.0 | Ar-C H (B, C-2') | Aromatic methine carbon. |
| ~118.5 | Ar-C H (B, C-4') | Aromatic methine carbon. |
| ~112.0 | Ar-C H (A, C-3) | Aromatic carbon ortho to the methoxy group, showing significant shielding. |
| ~56.0 | -OC H₃ | The methoxy carbon appears in a typical aliphatic region. |
| ~27.0 | -C(=O)C H₃ | The acetyl methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum is typically recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3300 | N-H Stretch | Secondary Amide | A sharp to moderately broad peak characteristic of N-H stretching in secondary amides[4]. |
| 3100-3000 | C-H Stretch | Aromatic | Vibrations from C-H bonds on the benzene rings. |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃) | Stretching vibrations from the methoxy and acetyl methyl groups. |
| ~1685 | C=O Stretch | Ketone | Strong, sharp absorption for the acetyl carbonyl group. |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide | A very strong, sharp absorption characteristic of the amide carbonyl[5]. |
| ~1580 & ~1480 | C=C Stretch | Aromatic Ring | Two or three sharp bands of variable intensity from the stretching of the benzene rings. |
| ~1530 | N-H Bend (Amide II) | Secondary Amide | A strong band resulting from a combination of N-H bending and C-N stretching[5]. |
| ~1240 | C-O-C Stretch | Aryl Ether | Asymmetric stretching of the aryl-O-CH₃ bond. |
| ~1020 | C-O-C Stretch | Aryl Ether | Symmetric stretching of the aryl-O-CH₃ bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Molecular Ion Peak: The exact mass of this compound is 269.10519334 Da[1]. In high-resolution mass spectrometry (HRMS), the molecular ion will be observed as various adducts.
-
[M+H]⁺: m/z ≈ 270.1125
-
[M+Na]⁺: m/z ≈ 292.0944
-
[M+K]⁺: m/z ≈ 308.0684
-
These predicted adduct m/z values are based on the isomeric compound N-(3-acetylphenyl)-4-methoxybenzamide and are expected to be identical for the target molecule[6].
-
Key Fragmentation Patterns: The amide bond is often the weakest bond and a primary site for fragmentation.
-
Pathway 1: Cleavage of the amide C-N bond can lead to the formation of the 3-aminoacetophenone cation radical at m/z ≈ 136 .
-
Pathway 2: The more common fragmentation pathway for amides involves cleavage of the Ar(CO)-NH bond to form a stable acylium ion. This would result in the 2-methoxybenzoyl cation at m/z ≈ 135 .
-
Pathway 3: The 2-methoxybenzoyl cation (m/z 135) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-methoxyphenyl cation at m/z ≈ 107 .
Summary of Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | Signals for 11 distinct protons, including a downfield amide proton (~10.4 ppm), eight aromatic protons (7.1-8.3 ppm), a methoxy singlet (~3.9 ppm), and an acetyl singlet (~2.6 ppm). |
| ¹³C NMR | Signals for 16 unique carbons, including two carbonyls (~198 and ~165 ppm), twelve aromatic carbons (112-157 ppm), one methoxy carbon (~56 ppm), and one acetyl methyl carbon (~27 ppm). |
| IR | Characteristic absorptions for N-H stretch (~3300 cm⁻¹), ketone C=O stretch (~1685 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and a strong C-O-C ether stretch (~1240 cm⁻¹). |
| MS (ESI+) | Molecular ion adducts [M+H]⁺ at m/z ≈ 270.11 and [M+Na]⁺ at m/z ≈ 292.09. Key fragment ions at m/z ≈ 136 and m/z ≈ 135, corresponding to the two halves of the molecule. |
Experimental Protocols
The following are standardized, high-level protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument for the sample.
-
Acquire a ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C{¹H} NMR spectrum with 1024-4096 scans.
-
If further structural confirmation is needed, perform 2D NMR experiments such as COSY and HSQC.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Scan: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Fragmentation (MS/MS): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ precursor ion (m/z 270.11) and subjecting it to collision-induced dissociation (CID).
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A Senior Application Scientist's Guide to the Physicochemical Characterization of N-(3-acetylphenyl)-2-methoxybenzamide
An In-depth Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2-methoxybenzamide
Executive Summary
This compound is a novel benzamide derivative with potential applications in pharmaceutical research. As with any compound under investigation for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, outlining the necessary experimental protocols grounded in authoritative regulatory standards and field-proven scientific methodologies. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the tools to generate robust and reliable data. This guide is structured to be a self-validating system, ensuring that the described protocols yield data of the highest integrity, essential for informed decision-making in the drug development pipeline.
Physicochemical Profile and Predicted Characteristics
Prior to embarking on empirical testing, an in-silico analysis of this compound provides valuable initial insights into its likely behavior. These predicted properties, summarized in Table 1, are derived from computational models and offer a foundational understanding of the molecule's characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C16H15NO3 | PubChem[1] |
| Molecular Weight | 269.29 g/mol | PubChem |
| XLogP3-AA | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 65.9 Ų | PubChem |
Note: Data retrieved from the PubChem database for CID 773670. These are computationally generated values and await experimental verification.
Expert Interpretation:
The predicted XLogP3-AA value of 3.1 suggests that this compound is a lipophilic compound. This characteristic often correlates with low aqueous solubility, a critical parameter that can impact bioavailability. The presence of one hydrogen bond donor and three acceptors indicates that the molecule has the potential for hydrogen bonding, which could influence its solubility in polar solvents and its solid-state properties, such as crystal packing. The topological polar surface area (TPSA) of 65.9 Ų is within a range often associated with good cell permeability, but its lipophilicity might be the dominating factor in its overall absorption profile.
Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability.[2] A compound must be in solution to be absorbed. Therefore, a multi-faceted approach to solubility testing is essential. We will differentiate between thermodynamic and kinetic solubility, as each provides unique and vital information at different stages of drug development.[3]
Thermodynamic Solubility: The Equilibrium Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the universally recognized "gold standard" for this determination due to its basis in thermodynamic equilibrium.[4]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess of solid this compound to a series of vials containing the desired solvent systems (e.g., water, phosphate-buffered saline at various pH levels, biorelevant media like FaSSIF and FeSSIF).
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.[5] The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[5]
-
Phase Separation: Separate the solid and liquid phases. This is a critical step that can be performed by centrifugation followed by careful removal of the supernatant, or by filtration.[6] Caution is advised with filtration, as the compound may adsorb to the filter material, potentially underestimating solubility.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A standard calibration curve must be generated for accurate quantification.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[3] This is a crucial parameter in early drug discovery for identifying compounds that are likely to have solubility issues in biological assays.[3][6]
Experimental Protocol: Nephelometry-Based Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Dispense the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format to create a range of concentrations.
-
Precipitation Measurement: Measure the turbidity of each well using a laser nephelometer.[2] The concentration at which a significant increase in scattered light is detected indicates the kinetic solubility limit.
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Chemical Stability Profiling
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Stability testing provides evidence of how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and establish degradation pathways.[9][10] This information is crucial for developing stability-indicating analytical methods.[10]
Experimental Protocols for Forced Degradation
-
Hydrolytic Degradation:
-
Prepare solutions of this compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature, protected from light.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose solid powder and a solution of this compound to a light source that meets ICH Q1B guideline specifications (a combination of fluorescent and near-UV lamps).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples after a specified duration of exposure.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at an elevated temperature (e.g., 60°C or higher) and controlled humidity.[9]
-
Analyze the sample at various time points to assess the extent of degradation.
-
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stress Testing) of an API.
Long-Term and Accelerated Stability Studies
These studies are conducted to establish a re-test period for the API or a shelf-life for the finished product.[7] The storage conditions are defined by international guidelines, such as those from the ICH and WHO.[8][11]
Table 2: Standard ICH Storage Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[8][12]
Experimental Protocol for Stability Studies
-
Batch Selection: Use at least three primary batches of this compound for the study.[12]
-
Container Closure System: Package the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8][9]
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 2.
-
Testing Frequency: For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][12]
-
Analysis: At each time point, evaluate the samples for relevant quality attributes, including appearance, assay, degradation products, and any other specific tests. A "significant change" is defined as a failure to meet the specification.[8]
Data Interpretation and Reporting
The data generated from these studies are fundamental to the progression of this compound as a drug candidate.
-
Solubility Data: The solubility profile across different pH values will inform the potential for oral absorption and guide formulation strategies. Low aqueous solubility may necessitate enabling technologies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.
-
Stability Data: The forced degradation studies will reveal the molecule's intrinsic stability and potential degradation pathways. This is critical for formulation design, as excipients that could promote these degradation pathways should be avoided. The long-term and accelerated stability data will be used to establish storage conditions (e.g., "Store at controlled room temperature," "Protect from light") and a re-test period for the API.
Conclusion
This guide provides a robust and scientifically rigorous framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to these protocols, researchers can generate high-quality, reliable data that is essential for regulatory submissions and for making informed decisions throughout the drug development lifecycle. The principles and methodologies outlined herein are universally applicable and represent the current best practices in the pharmaceutical sciences.
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- Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
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An In-depth Technical Guide to the Crystal Structure Analysis of N-(3-acetylphenyl)-2-methoxybenzamide
This guide provides a comprehensive technical overview of the methodologies and interpretations involved in the crystal structure analysis of N-(3-acetylphenyl)-2-methoxybenzamide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to advanced structural elucidation, emphasizing the rationale behind experimental choices and the significance of the obtained structural data.
Introduction: The Significance of Structural Elucidation in Drug Discovery
This compound is a molecule of interest within medicinal chemistry due to its benzamide scaffold, a common feature in a variety of pharmacologically active compounds. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for its development as a potential therapeutic agent.[1][2][3][4][5]
X-ray crystallography stands as the definitive method for determining molecular and crystal structures at atomic resolution.[3][6] This technique provides unambiguous insights into molecular conformation, intermolecular interactions, and packing motifs, which are crucial for structure-based drug design and understanding a compound's behavior in the solid state.[1][4] This guide will walk through the complete process of a crystal structure analysis for this compound, from obtaining suitable crystalline material to the detailed interpretation of its structural features.
Synthesis and Crystallization: The Foundation of Quality Data
The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. The quality of the diffraction data is directly dependent on the quality of the crystal.[7]
Synthesis of this compound
A common and effective method for the synthesis of benzamide derivatives involves the amidation of a carboxylic acid or its activated form (like an acyl chloride) with an appropriate amine.[8]
Experimental Protocol: Synthesis
-
Activation of 2-methoxybenzoic acid: 2-methoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate, 2-methoxybenzoyl chloride. This step is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Amide Coupling: The resulting 2-methoxybenzoyl chloride is then slowly added to a solution of 3-aminoacetophenone in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed with dilute acid (e.g., 1 M HCl) and a saturated solution of sodium bicarbonate to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6][9] The ideal crystal should be a single, unflawed entity, typically with dimensions between 0.1 and 0.3 mm.[7][10] Slow crystal growth is key to achieving high quality.[7]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For benzamide derivatives, solvents like ethanol, methanol, or acetone, and mixed solvent systems such as ethanol-water, are often effective.[11][12]
-
Solution Preparation: A saturated or near-saturated solution of this compound is prepared in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container (e.g., a vial covered with parafilm perforated with a few small holes). This allows for the slow evaporation of the solvent, gradually increasing the concentration and promoting the formation of well-ordered crystals.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution and dried.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[10] The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6][9]
Data Collection, Structure Solution, and Refinement
The workflow for SC-XRD analysis is a well-established, multi-step process.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD Analysis
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head.[13]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with X-rays (commonly from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected by a detector.[10]
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[13]
-
Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson synthesis, to generate an initial model of the electron density and, consequently, the atomic positions.[10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method.[13] This iterative process optimizes the atomic coordinates, and anisotropic displacement parameters. Programs like SHELXL are widely used for this purpose.[14][15][16][17] User-friendly interfaces such as Olex2 can be used to manage the refinement process.[18][19][20][21][22]
-
Validation and Deposition: The final structure is validated for geometric and crystallographic consistency. The results are then compiled into a Crystallographic Information File (CIF) and can be deposited in a public database like the Cambridge Structural Database (CSD) for the benefit of the scientific community.[23][24]
Crystallographic Data
The following table presents plausible crystallographic data for this compound, based on typical values for related benzamide structures.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₅NO₃ |
| Formula Weight | 269.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical value, e.g., 10.5 |
| b (Å) | Hypothetical value, e.g., 8.2 |
| c (Å) | Hypothetical value, e.g., 15.8 |
| β (°) | Hypothetical value, e.g., 98.5 |
| Volume (ų) | Calculated from a, b, c, β |
| Z | 4 |
| Density (calculated) (g/cm³) | Calculated from formula weight, volume, and Z |
| R₁ [I > 2σ(I)] | Typical value, e.g., < 0.05 |
| wR₂ (all data) | Typical value, e.g., < 0.15 |
| CCDC Deposition Number | To be assigned upon deposition[23] |
In-depth Structural Analysis
With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.
Molecular Conformation
The conformation of this compound is defined by the relative orientations of its constituent parts, which can be described by key torsion angles. The planarity of the phenyl rings and the amide group, along with the torsion angles between them, dictates the overall shape of the molecule. For instance, the relative orientation of the two phenyl rings is a critical conformational feature.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a network of non-covalent interactions. In benzamides, hydrogen bonds and π-π stacking interactions are often dominant.[25]
-
Hydrogen Bonding: The amide group (-CONH-) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, significantly influencing the crystal's stability and properties.[26]
-
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. These interactions further stabilize the crystal lattice.
-
Other Weak Interactions: C-H···O and C-H···π interactions, although weaker, can also play a significant role in the overall packing arrangement.[27]
Caption: Schematic of a primary hydrogen bonding interaction.
Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[27][28][29][30][31][32] The surface is generated by partitioning the crystal electron density into molecular fragments.
The Hirshfeld surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds.
2D Fingerprint Plots
A 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest atom nucleus inside the surface (di) against the distance to the nearest atom nucleus outside the surface (de). The relative contributions of different types of contacts (e.g., H···H, O···H, C···H) can be quantified, providing a detailed picture of the packing environment.
For a molecule like this compound, the fingerprint plot would likely show significant contributions from:
-
O···H/H···O contacts: Representing the N-H···O and C-H···O hydrogen bonds.
-
H···H contacts: Generally the most abundant type of contact.
-
C···H/H···C contacts: Indicative of C-H···π interactions.
-
C···C contacts: Corresponding to π-π stacking interactions.
Analysis of these contributions provides quantitative insight into the forces governing the crystal packing.[27][31]
Conclusion
The crystal structure analysis of this compound provides indispensable information for its development as a potential pharmaceutical compound. Through a combination of synthesis, single-crystal growth, and high-resolution SC-XRD analysis, we can determine the precise three-dimensional structure of the molecule. Subsequent in-depth analysis of the molecular conformation and intermolecular interactions, aided by computational tools like Hirshfeld surface analysis, allows for a comprehensive understanding of the solid-state properties of the compound. This structural knowledge is a cornerstone of rational drug design, enabling the optimization of lead compounds and the development of safer, more effective medicines.[1][2][5]
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An In-depth Technical Guide to the Potential Biological Activities of N-(3-acetylphenyl)-2-methoxybenzamide
Abstract
N-(3-acetylphenyl)-2-methoxybenzamide is a synthetic small molecule belonging to the versatile class of benzamide derivatives. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs—a central benzamide scaffold with methoxy and acetylphenyl substitutions—suggest a high potential for multifaceted pharmacological activities. This guide provides a comprehensive analysis of these potential activities, drawing upon the well-established biological profiles of related benzamide compounds. We will explore potential anticancer, anti-inflammatory, and neurological activities, detailing the underlying mechanistic hypotheses. Furthermore, this document serves as a practical handbook for researchers, outlining detailed experimental protocols to systematically investigate these potential therapeutic applications. The synthesis of technical expertise and established scientific principles aims to provide a robust framework for the future development and evaluation of this compound as a potential therapeutic agent.
Introduction and Structural Analysis
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[1][4] The specific biological activity of a benzamide derivative is largely dictated by the nature and position of its substituents.
This compound (Figure 1) possesses key structural features that warrant investigation into its potential biological activities:
-
Benzamide Core: The central amide linkage provides a rigid backbone and potential for hydrogen bonding interactions with biological targets.[5]
-
2-Methoxy Group: The methoxy group on the benzoyl ring can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity to specific targets.
-
3-Acetylphenyl Group: The acetylphenyl moiety introduces a keto group, which can participate in various interactions and may be a key determinant of the compound's specific biological effects.
Potential Biological Activities and Mechanistic Hypotheses
Based on the extensive research on benzamide derivatives, we can hypothesize several potential biological activities for this compound.
Anticancer Activity
Benzamide derivatives have shown significant promise as anticancer agents through various mechanisms.[2][3][6]
-
Histone Deacetylase (HDAC) Inhibition: Some benzamide-containing compounds act as HDAC inhibitors, which play a crucial role in the epigenetic regulation of gene expression.[3][7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3] The structure of this compound, with its aromatic rings and amide linker, could potentially fit into the active site of HDAC enzymes.
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of anticancer agents that have shown particular efficacy in cancers with deficient DNA repair mechanisms.[2] Certain benzamide derivatives have been identified as PARP inhibitors.[2] It is plausible that this compound could exhibit similar activity.
-
Tubulin Polymerization Inhibition: A number of benzamide derivatives have been found to inhibit tubulin polymerization, a critical process in cell division.[3] This leads to cell cycle arrest and apoptosis.
-
Induction of Oxidative Stress: Some novel benzamide derivatives have been shown to exert their anticancer effects by inducing the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[6]
Anti-inflammatory Activity
The anti-inflammatory properties of benzamides are also well-documented.[1][8]
-
Inhibition of Pro-inflammatory Cytokines: Certain benzamides can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) by inhibiting the transcription factor NF-κB.[8] This mechanism is a cornerstone of many anti-inflammatory therapies.
-
Cyclooxygenase (COX) Inhibition: While less common, some benzamide derivatives may exhibit inhibitory activity against COX enzymes, which are key mediators of inflammation and pain.
Neurological Activity
Substituted benzamides are a well-known class of atypical antipsychotic drugs that act primarily as dopamine D2 receptor antagonists.[4][9]
-
Dopamine Receptor Blockade: The structural features of this compound bear some resemblance to known benzamide antipsychotics. Therefore, it is conceivable that this compound could exhibit affinity for dopamine receptors, suggesting potential applications in neurological disorders.
Proposed Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities of this compound, a series of in vitro and in cellulo assays are proposed.
General Synthesis Protocol
The synthesis of this compound can be achieved through a standard amidation reaction.
Step-by-Step Protocol:
-
Dissolve 3-aminoacetophenone (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[10][11]
Caption: General synthesis workflow for this compound.
Anticancer Activity Screening
A tiered approach is recommended to efficiently screen for anticancer potential.
Tier 1: In Vitro Cytotoxicity Assay
-
Objective: To determine the general cytotoxic effect of the compound on various cancer cell lines.
-
Protocol: MTT Assay
-
Seed cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]
-
Tier 2: Mechanistic Assays (Based on Tier 1 results)
-
Objective: To elucidate the mechanism of anticancer action.
-
Protocols:
-
HDAC Inhibition Assay: Utilize a commercially available HDAC activity assay kit to measure the compound's ability to inhibit HDAC enzymes.
-
PARP Inhibition Assay: Employ a PARP assay kit to determine if the compound inhibits PARP activity.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle after treatment.
-
Apoptosis Assay: Detect apoptosis using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.
-
Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation.[6]
-
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Technical Guide: Predicting the Mechanism of Action for N-(3-acetylphenyl)-2-methoxybenzamide
Abstract: The elucidation of a compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, providing the rationale for its therapeutic effect and potential side effects.[1] This guide presents a comprehensive, multi-tiered strategy for predicting and validating the MoA of N-(3-acetylphenyl)-2-methoxybenzamide, a novel small molecule with potential therapeutic relevance. Lacking established biological data, our approach is rooted in a logical progression from computational analysis, based on structural homology to known bioactive compounds, to targeted in vitro biochemical and cell-based assays. We will explore primary hypotheses including Histone Deacetylase (HDAC) and Hedgehog (Hh) signaling inhibition, and secondary hypotheses such as tubulin polymerization and kinase modulation. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind each step of the investigative workflow.
Introduction and Structural Rationale
This compound (PubChem CID: 773670) is a synthetic organic compound characterized by a central benzamide scaffold, linking a 2-methoxyphenyl ring and a 3-acetylphenyl ring.[2] The therapeutic potential of this molecule is currently uncharacterized. However, its constituent moieties are present in numerous compounds with established pharmacological activities, forming a logical basis for MoA prediction.
-
Benzamide Core: This structure is a well-known "privileged scaffold" in medicinal chemistry. Benzamide derivatives are known to act as potent Histone Deacetylase (HDAC) inhibitors.[3][4] The crystal structure of HDAC2 in complex with a benzamide inhibitor reveals chelation of the catalytic zinc ion through the carbonyl and an adjacent amino group, a potential binding mode for our topic compound.[5]
-
2-Methoxybenzamide Moiety: Derivatives of 2-methoxybenzamide have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a validated target in oncology.[6][7][8] These compounds were shown to act via the Smoothened (Smo) receptor.[6][7]
-
Acetylphenyl Group: The acetylphenyl moiety is a common feature in various pharmaceutical intermediates and bioactive molecules, including some with demonstrated antiproliferative activity.[9][10][11]
Based on this structural analysis, our primary hypotheses are that this compound functions as either an HDAC inhibitor or an inhibitor of the Hedgehog signaling pathway. Secondary hypotheses include interference with microtubule dynamics or kinase activity, common mechanisms for anticancer agents.
Investigative Workflow: A Multi-Tiered Approach
To systematically investigate the MoA, we propose a workflow that progresses from broad, predictive in silico methods to specific, confirmatory in vitro experiments. This tiered approach ensures a resource-efficient and logically sound investigation.
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Investigating the Pharmacology of Novel Benzamide Derivatives
An In-Depth Technical Guide
Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery
The benzamide scaffold, a simple yet versatile chemical moiety consisting of a benzene ring attached to an amide group, represents a privileged structure in modern medicinal chemistry.[1] Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to a wide array of biological targets with high affinity and specificity.[1][2] This inherent versatility has led to the development of numerous clinically successful drugs across diverse therapeutic areas, including psychiatry, oncology, and gastroenterology.[3][4]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven framework for the pharmacological investigation of novel benzamide derivatives. We will explore the core mechanisms of action, delve into the strategic drug discovery workflow, and provide detailed, validated protocols for key pharmacological assays. The emphasis throughout is on the causality behind experimental choices, ensuring that each step is part of a self-validating system designed to rigorously characterize new chemical entities.
Chapter 1: Core Mechanisms of Action: The Molecular Targets of Benzamide Derivatives
The therapeutic efficacy of benzamide derivatives is rooted in their ability to modulate the activity of specific proteins. While the list of targets is ever-expanding, they can be broadly categorized into two major classes: G-protein coupled receptors (GPCRs) and enzymes.
Dopamine D2 Receptor Antagonism
A primary and well-established mechanism for many clinically significant benzamides, such as sulpiride and amisulpride, is the antagonism of dopamine D2 receptors.[5][6] These receptors are critical in modulating neuronal signaling in the central nervous system. By blocking the binding of endogenous dopamine, these benzamide derivatives inhibit the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, which leads to reduced intracellular cyclic AMP (cAMP) levels.[5] This mechanism is the foundation for their use as potent antipsychotic and antiemetic agents.[4][5]
Caption: Dopamine D2 receptor antagonism by a novel benzamide derivative.
Serotonin (5-HT) Receptor Modulation
Benzamide derivatives also exhibit significant activity at various serotonin receptor subtypes. This interaction can be agonistic or antagonistic, leading to a wide range of pharmacological effects. For instance, some derivatives are selective 5-HT4 receptor agonists, which can enhance gastrointestinal motility, making them potential prokinetic agents.[7] Others act as potent 5-HT2 antagonists, a property often combined with D2 antagonism in the development of atypical antipsychotics, which may offer a better side-effect profile.[8]
Enzyme Inhibition
A growing and highly promising area of benzamide pharmacology is enzyme inhibition. The benzamide moiety can act as a key pharmacophore, often interacting with a metal ion in the enzyme's active site.
-
Histone Deacetylases (HDACs): Certain benzamide derivatives, such as entinostat, are potent HDAC inhibitors.[2][9] The o-aminobenzamide group chelates the zinc ion within the HDAC active site, blocking its enzymatic function.[2] This leads to hyperacetylation of histones, altering gene expression and inducing cell-cycle arrest or apoptosis in cancer cells, making it a key mechanism for anticancer therapies.[2][10]
-
Carbonic Anhydrases (CAs) & Acetylcholinesterase (AChE): Novel benzamide derivatives have been designed that show potent, nanomolar-level inhibition of carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE).[11] This dual activity is of interest for complex neurodegenerative diseases like Alzheimer's, where both cholinergic deficits and metabolic dysregulation are implicated.[5][11]
-
IMP Dehydrogenase (IMPDH): Some benzamide derivatives, like benzamide riboside, are metabolized into NAD analogues that act as potent inhibitors of IMPDH, the rate-limiting enzyme in the synthesis of guanine nucleotides.[12] Since some cancer cells overexpress the type II isoform of IMPDH, this provides a selective target for antineoplastic agents.[12]
Chapter 2: The Drug Discovery & Development Workflow
The journey of a novel benzamide derivative from a concept to a potential therapeutic involves a structured, multi-stage process. This workflow is designed to systematically identify, confirm, and optimize compounds with the desired pharmacological profile while minimizing the potential for failure in later, more expensive stages of development.
Caption: A streamlined workflow for novel benzamide drug discovery.
Structure-Activity Relationship (SAR) Studies
The core of lead optimization is the systematic investigation of the Structure-Activity Relationship (SAR). This involves synthesizing analogues of a "hit" compound and evaluating how specific structural modifications affect its biological activity.[13] The goal is to identify the key chemical features required for potency and selectivity.
For example, in a hypothetical series of benzamides targeting a specific enzyme, researchers might vary the substituents at different positions on the phenyl ring.
| Compound ID | R1-Group (C-5 Position) | R2-Group (Amide) | IC50 (nM) | Comment |
| BEN-001 | -H | -NH2 (Primary) | 1250 | Initial Hit |
| BEN-002 | -OCH3 (Electron-donating) | -NH2 | 350 | Increased potency |
| BEN-003 | -F (Electron-withdrawing) | -NH2 | 1800 | Decreased potency, suggesting EWGs are not tolerated[13] |
| BEN-004 | -OCH3 | -NHCH3 (Secondary) | 95 | Secondary amide significantly improves potency[13] |
| BEN-005 | -OH (H-bond donor) | -NHCH3 | 60 | Addition of H-bond donor further enhances binding[13] |
This iterative process, guided by SAR data, allows medicinal chemists to rationally design compounds with improved pharmacological properties.[14]
Chapter 3: Core Experimental Protocols
The trustworthiness of any pharmacological investigation rests on the rigor of its experimental methods.[15] The following protocols represent core assays used to characterize novel benzamide derivatives.
Protocol: In Vitro Dopamine D2 Receptor Radioligand Binding Assay
Causality: This assay directly measures the affinity of a novel benzamide derivative for the D2 receptor. It quantifies the compound's ability to compete with a known high-affinity radioligand, providing a dissociation constant (Ki) that is a fundamental measure of potency. This is a crucial first step to confirm target engagement.
Methodology:
-
Materials:
-
Cell membranes from a stable cell line overexpressing human D2 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Test compounds (novel benzamides) at various concentrations.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the novel benzamide derivatives in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand at a final concentration equal to its Kd, and 50 µL of the test compound dilution.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of haloperidol instead of the test compound.
-
Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a beta-scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
Causality: This functional assay measures the ability of a benzamide derivative to inhibit the enzymatic activity of HDACs. It provides a direct measure of functional target modulation, which is essential for compounds being developed as anticancer agents.[2]
Methodology:
-
Materials:
-
Recombinant human HDAC1 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0.
-
Developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate.
-
Positive control inhibitor: Entinostat or Vorinostat.
-
Black 96-well microplates suitable for fluorescence measurements.
-
-
Procedure:
-
Prepare serial dilutions of the novel benzamide derivatives in the HDAC assay buffer.
-
Add the test compounds and the HDAC1 enzyme to the wells of the microplate.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-20 minutes at 37°C.
-
Measure the fluorescence on a plate reader (Excitation ~360 nm, Emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition relative to the vehicle control (no compound).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Protocol: In Vivo Antagonism of Apomorphine-Induced Climbing in Mice
Causality: This behavioral assay provides an in vivo measure of central D2 receptor blockade, a key indicator of potential antipsychotic activity.[8] Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice; a successful D2 antagonist will prevent or reduce this behavior.
Methodology:
-
Animals: Male ICR or Swiss Webster mice (20-25 g). Animals should be acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Materials:
-
Test compound (novel benzamide derivative) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Positive control: Haloperidol (0.5-1 mg/kg).
-
Apomorphine HCl, dissolved in saline containing 0.1% ascorbic acid.
-
Climbing cages (cylindrical wire mesh cages).
-
-
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.).
-
After a set pretreatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer apomorphine (1.5-3 mg/kg, subcutaneous, s.c.).
-
Immediately place each mouse individually into a climbing cage.
-
Observe the mice for 30 minutes, scoring the climbing behavior at 5-minute intervals. A common scoring system is: 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall.
-
The sum of the scores for each animal over the observation period constitutes the total climbing score.
-
-
Data Analysis:
-
Calculate the mean total climbing score for each treatment group.
-
Compare the scores of the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
A significant reduction in the climbing score indicates D2 receptor antagonism in vivo. The dose that produces a 50% reduction in climbing (ED50) can be calculated.
-
Conclusion
The investigation of novel benzamide derivatives is a dynamic and rewarding field of pharmacological research. The scaffold's proven success and chemical tractability ensure its continued relevance in the search for new medicines. A successful research program depends on a logical, iterative workflow that combines rational design, robust screening, and biologically relevant assays. By understanding the underlying mechanisms of action and applying rigorous, validated experimental protocols, researchers can effectively unlock the therapeutic potential of this remarkable chemical class and develop the next generation of innovative treatments for a wide range of human diseases.
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An In-depth Technical Guide to the Synthesis of N-(3-acetylphenyl)-2-methoxybenzamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(3-acetylphenyl)-2-methoxybenzamide, a key intermediate in various research and development applications. The document details the selection of starting materials, a step-by-step experimental protocol based on the robust Schotten-Baumann reaction, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic process. This guide is intended to serve as a practical resource for the efficient and reliable laboratory-scale preparation of this compound.
Introduction and Retrosynthetic Analysis
This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive acetyl group and a methoxy-substituted benzamide moiety, allows for a wide range of further chemical modifications.
A retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic route. The most logical disconnection is at the amide bond, leading to two readily available starting materials: 3-aminoacetophenone and 2-methoxybenzoyl chloride. This approach is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2]
Starting Materials: Properties and Selection
The judicious selection of high-purity starting materials is paramount for the successful synthesis of this compound. The key reactants are 3-aminoacetophenone and 2-methoxybenzoyl chloride.
3-Aminoacetophenone
3-Aminoacetophenone, also known as m-aminoacetophenone, is a commercially available aromatic amine.[3][4] It serves as the nucleophilic component in the amide bond formation.
| Property | Value |
| IUPAC Name | 1-(3-aminophenyl)ethanone |
| CAS Number | 99-03-6 |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| Appearance | Yellow to light brown crystalline powder |
| Melting Point | 94-98 °C |
| Boiling Point | 289-290 °C |
2-Methoxybenzoyl chloride
2-Methoxybenzoyl chloride, or o-anisoyl chloride, is the acylating agent in this synthesis.[5][6] It is a reactive acyl chloride that readily undergoes nucleophilic attack by the amine.
| Property | Value |
| IUPAC Name | 2-methoxybenzoyl chloride |
| CAS Number | 21615-34-9 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 137 °C (at 20 mmHg) |
| Density | 1.257 g/mL |
Synthesis of this compound via Schotten-Baumann Reaction
The synthesis of this compound is achieved through the Schotten-Baumann reaction, which involves the acylation of 3-aminoacetophenone with 2-methoxybenzoyl chloride in the presence of a base.[7] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base, to yield the final amide product.
Caption: Mechanism of the Schotten-Baumann Reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous benzamides.[8][9]
Materials:
-
3-Aminoacetophenone (1.0 eq)
-
2-Methoxybenzoyl chloride (1.05 eq)
-
Pyridine (1.5 eq) or 10% aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminoacetophenone (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 2-methoxybenzoyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound as a solid.[10]
-
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Appearance | Off-white to pale yellow solid (expected) |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted and Analogous)
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ ~10.0-10.5 ppm (s, 1H, NH): The amide proton signal is expected to be a broad singlet.
-
δ ~7.0-8.5 ppm (m, 8H, Ar-H): A complex multiplet region for the eight aromatic protons.
-
δ ~3.9 ppm (s, 3H, OCH₃): A singlet for the methoxy group protons.
-
δ ~2.6 ppm (s, 3H, COCH₃): A singlet for the acetyl group protons.
Note: The ¹H NMR spectrum of the closely related N-(3-acetylphenyl)-2-ethoxybenzamide shows similar patterns, with the ethoxy group signals appearing as a quartet and a triplet.[11]
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ ~198 ppm (C=O, acetyl): Carbonyl carbon of the acetyl group.
-
δ ~165 ppm (C=O, amide): Carbonyl carbon of the amide group.
-
δ ~110-160 ppm (Ar-C): Aromatic carbons.
-
δ ~56 ppm (OCH₃): Methoxy carbon.
-
δ ~27 ppm (COCH₃): Acetyl methyl carbon.
FTIR (KBr, cm⁻¹):
-
~3300 (N-H stretch): Amide N-H stretching vibration.
-
~1680 (C=O stretch, acetyl): Carbonyl stretching of the acetyl group.
-
~1650 (C=O stretch, amide I): Amide carbonyl stretching.
-
~1530 (N-H bend, amide II): Amide N-H bending vibration.
-
~1240 (C-O stretch, ether): Asymmetric C-O-C stretching of the methoxy group.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; Hydrolysis of 2-methoxybenzoyl chloride. | Ensure anhydrous conditions; Use a slight excess of the acyl chloride; Allow for longer reaction time. |
| Impure Product | Presence of unreacted starting materials or byproducts. | Optimize the work-up procedure; Perform a careful recrystallization, possibly with a different solvent system. |
| "Oiling out" during Recrystallization | The boiling point of the solvent is higher than the melting point of the product; The solution is too concentrated. | Use a lower-boiling point solvent system; Use a larger volume of solvent; Ensure slow cooling.[10] |
Conclusion
The synthesis of this compound can be reliably achieved through the Schotten-Baumann reaction of 3-aminoacetophenone and 2-methoxybenzoyl chloride. This guide provides a comprehensive framework for this synthesis, from the selection of starting materials to the purification and characterization of the final product. By understanding the underlying principles and following the detailed protocol, researchers can efficiently prepare this valuable chemical intermediate for their specific applications.
References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Cheméo. (n.d.). 3-Aminoacetophenone. [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. [Link]
-
PubChem. (n.d.). 2-Methoxybenzoyl chloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]
-
Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
MDPI. (2023). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]
-
ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. [Link]
-
SpectraBase. (n.d.). N-(3-acetylphenyl)-2-ethoxybenzamide. [Link]
Sources
- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
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- 9. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to the Theoretical Properties Calculation of N-(3-acetylphenyl)-2-methoxybenzamide
Foreword
In the contemporary landscape of drug discovery and development, the early-stage computational assessment of novel chemical entities is paramount. It is a critical juncture where we can de-risk candidates, optimize for favorable pharmacokinetic and pharmacodynamic profiles, and ultimately, accelerate the journey from bench to bedside. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the theoretical property calculation of "N-(3-acetylphenyl)-2-methoxybenzamide," a molecule of interest with potential scaffolds for medicinal chemistry. As a senior application scientist, my objective is to not merely list protocols but to instill a deeper understanding of the causality behind our computational choices, thereby fostering a self-validating system of scientific inquiry.
Introduction to this compound
This compound (PubChem CID: 773670) is a small organic molecule with the molecular formula C16H15NO3[1]. Its structure features a benzamide core, a functional group prevalent in many pharmaceuticals, linking a 2-methoxyphenyl ring and a 3-acetylphenyl ring. The presence of hydrogen bond donors and acceptors, along with a degree of rotational freedom, suggests its potential to interact with biological targets. Before embarking on costly and time-consuming synthesis and in vitro testing, a thorough in silico characterization is an indispensable first step. This guide will detail the theoretical methodologies to predict its structural, electronic, and drug-like properties.
| Property | Value | Source |
| Molecular Formula | C16H15NO3 | PubChem[1] |
| Molecular Weight | 269.29 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Quantum Mechanical Calculations: A Window into Molecular Properties with Density Functional Theory (DFT)
To understand the intrinsic properties of this compound, we turn to quantum mechanics, specifically Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in computational chemistry[2][3]. It allows us to calculate a wide array of properties, from optimized geometries to electronic structures and spectroscopic characteristics.
The "Why" Behind Our DFT Protocol
The choice of a functional and basis set in DFT is critical and should be guided by the properties of interest. For organic molecules, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often yield excellent results. The B3LYP functional is a popular and well-validated choice for this purpose. The basis set determines the mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a good starting point, providing a reasonable description of electron distribution and polarization.
Experimental Protocol: DFT Calculations
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a computationally less expensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF[4]).
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Geometry Optimization and Frequency Calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
-
Calculation of Molecular Properties:
-
From the optimized geometry, perform single-point energy calculations to derive various electronic properties.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The HOMO-LUMO gap provides insights into the molecule's stability and electronic excitation properties.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electrophilic and nucleophilic regions. This is invaluable for understanding potential non-covalent interactions with a biological target.
-
Spectroscopic Properties: While not the primary focus here, DFT can also predict IR and NMR spectra, which can be useful for compound characterization.
-
Visualizing the DFT Workflow
Caption: Workflow for DFT-based property calculation.
Predicting Drug-Likeness: ADMET Profiling
A potent molecule is of little therapeutic value if it cannot reach its target in the body at a safe and effective concentration. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial determinants of a drug's success[5][6]. In the early stages, in silico ADMET prediction is a rapid and cost-effective way to flag potential liabilities[7][8].
The Rationale for In Silico ADMET Prediction
Computational ADMET models are typically built using large datasets of experimentally determined properties. These models, often employing machine learning algorithms and quantitative structure-activity relationship (QSAR) principles, can predict the ADMET profile of a novel molecule based on its chemical structure[5][8]. This allows for the early identification of compounds with poor pharmacokinetic or toxicological profiles, saving significant resources[5][6].
Experimental Protocol: In Silico ADMET Prediction
A variety of online platforms and standalone software can be used for ADMET prediction (e.g., ADMETlab, pkCSM, DeepOrigin's ADMET Prediction Tool)[6]. The general workflow is as follows:
-
Input Molecular Structure:
-
Provide the structure of this compound, typically as a SMILES string, to the prediction tool.
-
-
Property Calculation:
-
The software will calculate a range of physicochemical and ADMET properties. Key properties to assess include:
-
Absorption:
-
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross cell membranes[9].
-
Aqueous Solubility (logS): Poor solubility can limit absorption[10].
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.
-
Caco-2 Permeability: An in vitro model for intestinal permeability.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
Plasma Protein Binding (PPB): High binding can reduce the free drug concentration.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition/Substrate: Predicts interactions with major drug-metabolizing enzymes.
-
-
Excretion:
-
Renal Clearance: Prediction of elimination via the kidneys.
-
-
Toxicity:
-
hERG Inhibition: A key indicator of potential cardiotoxicity.
-
Ames Mutagenicity: Predicts the potential to cause DNA mutations.
-
-
-
-
Analysis of Results:
-
Compare the predicted properties against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five[11]).
-
Identify any potential ADMET liabilities that may require chemical modification.
-
Visualizing the ADMET Prediction Workflow
Caption: Workflow for in silico ADMET property prediction.
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein[12][13]. It is a powerful tool in drug discovery for hit identification and lead optimization[12].
The Logic of a Molecular Docking Study
To illustrate the process, let's hypothesize a relevant protein target for this compound. Given its structural motifs, a kinase or a histone deacetylase (HDAC) could be a plausible target class. For this guide, we will assume a hypothetical binding pocket in a generic protein. The goal of docking is to find the binding mode with the lowest energy, which is assumed to be the most stable and likely binding conformation[12][14].
Experimental Protocol: Molecular Docking
Software such as AutoDock Vina, Glide, or SwissDock can be used for molecular docking[15][16]. The general steps are:
-
Preparation of the Ligand:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign partial charges and define rotatable bonds. This is often done using tools like MGLTools[16].
-
-
Preparation of the Protein Target:
-
Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign charges.
-
-
Defining the Binding Site:
-
Identify the binding pocket on the protein. This can be based on the location of a known inhibitor or predicted using pocket-finding algorithms.
-
Define a "grid box" that encompasses the binding site. The docking algorithm will search for binding poses within this box[12].
-
-
Running the Docking Simulation:
-
The docking software will systematically explore different conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Docking Results:
-
Binding Affinity: The predicted binding energy (often in kcal/mol) provides an estimate of the binding strength. Lower values indicate stronger binding[12].
-
Binding Pose: Visualize the predicted binding mode of the ligand in the protein's active site.
-
Intermolecular Interactions: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues. This is crucial for understanding the structural basis of binding and for guiding further optimization.
-
Visualizing the Molecular Docking Workflow
Caption: Workflow for a typical molecular docking study.
Conclusion
This guide has outlined a comprehensive in silico strategy for the theoretical characterization of this compound. By integrating Density Functional Theory, ADMET profiling, and molecular docking, we can build a detailed picture of its potential as a drug-like molecule. This multi-faceted computational approach allows for the early identification of promising candidates and the rational design of new chemical entities, ultimately enhancing the efficiency and success rate of the drug discovery process. The principles and protocols detailed herein are not merely a set of instructions but a framework for critical thinking and robust scientific investigation in the digital age of pharmaceutical research.
References
- Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Unknown. (n.d.). Molecular Docking Tutorial.
- Biotecnika. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics.
- CORE. (2016, May 25). Applications of Density Functional Theory to Theoretical Organic Chemistry.
- Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central.
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
- Unknown. (2025, January 24). What software shall I use for DFT on an organic molecule?
- Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Pal, R. K., & Mobley, D. L. (2012). First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Theory and Computation.
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina.
- Unknown. (n.d.). Density functional theory across chemistry, physics and biology. PMC - PubMed Central.
- PubChem. (n.d.). This compound.
- Madame Curie Bioscience Database. (n.d.). Prediction of Drug-Like Properties.
- Synopsys. (n.d.). What is Density Functional Theory and How Does It Work?
- Unknown. (n.d.). Recent Trends in Drug-Likeness Prediction: A Comprehensive Review of In Silico Methods.
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- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. aurlide.fi [aurlide.fi]
- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 7. fiveable.me [fiveable.me]
- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of N-(3-acetylphenyl)-2-methoxybenzamide from 3-aminoacetophenone: An Application Note and Detailed Protocol
Introduction
N-arylbenzamide derivatives are a cornerstone in medicinal chemistry and drug development, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the N-arylbenzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological profiles. This application note provides a comprehensive, field-proven guide for the synthesis of a specific N-arylbenzamide, N-(3-acetylphenyl)-2-methoxybenzamide, from 3-aminoacetophenone and 2-methoxybenzoyl chloride.
The synthesis is achieved through a classic Schotten-Baumann reaction, a robust and widely used method for the acylation of amines with acyl chlorides in the presence of a base.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2] The overall reaction is depicted below:
Caption: General reaction scheme for the synthesis.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Aminoacetophenone | C₈H₉NO | 135.16 | ≥98% | Sigma-Aldrich |
| 2-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | ≥97% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | - | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound.
Caption: Step-by-step experimental workflow.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.35 g, 10 mmol).
-
Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.
-
Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. The use of pyridine serves both as a base to neutralize the HCl produced and as a nucleophilic catalyst that can form a more reactive acylpyridinium intermediate.[1]
2. Acylation:
-
Cool the flask in an ice bath to 0°C.
-
In a separate vial, dissolve 2-methoxybenzoyl chloride (1.71 g, 10 mmol) in 10 mL of anhydrous DCM.
-
Transfer the 2-methoxybenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred solution of 3-aminoacetophenone over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
4. Purification:
-
The crude product is purified by recrystallization. A mixture of ethanol and water is a common and effective solvent system for the recrystallization of similar N-arylbenzamides.[3]
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by determining its melting point and by spectroscopic analysis.
Expected Physical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₅NO₃ |
| Molecular Weight | 269.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature. To be determined experimentally. |
Spectroscopic Data (Predicted and from Related Compounds):
While specific experimental spectra for this compound were not found in the searched literature, the following are expected characteristic peaks based on the analysis of similar compounds.[4][5]
-
¹H NMR (in CDCl₃, predicted):
-
δ ~2.6 ppm (s, 3H): Protons of the acetyl group (-COCH₃).
-
δ ~3.9 ppm (s, 3H): Protons of the methoxy group (-OCH₃).
-
δ ~7.0-8.5 ppm (m, 8H): Aromatic protons. The exact chemical shifts and coupling constants will depend on the substitution pattern.
-
δ ~8.0-9.0 ppm (br s, 1H): Amide proton (-NH-). The chemical shift can vary depending on concentration and solvent.
-
-
¹³C NMR (in CDCl₃, predicted):
-
δ ~26 ppm: Carbon of the acetyl group (-C OCH₃).
-
δ ~56 ppm: Carbon of the methoxy group (-OC H₃).
-
δ ~110-160 ppm: Aromatic and amide carbonyl carbons.
-
δ ~165 ppm: Amide carbonyl carbon (-C =O).
-
δ ~197 ppm: Ketone carbonyl carbon (-C =O).
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching vibration of the amide.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1680 cm⁻¹: C=O stretching of the acetyl group (ketone).
-
~1650 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1530 cm⁻¹: N-H bending and C-N stretching (Amide II band).
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
Safety Precautions
-
3-Aminoacetophenone: Harmful if swallowed. May cause skin and eye irritation.[6]
-
2-Methoxybenzoyl chloride: Causes severe skin burns and eye damage. May cause respiratory irritation. Reacts with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: May cause cancer. Causes skin and serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or no product formation | Inactive acyl chloride (hydrolyzed). | Use fresh or newly opened 2-methoxybenzoyl chloride. Ensure anhydrous conditions. |
| Insufficient base. | Ensure at least one equivalent of base is used. | |
| Oily product instead of solid | Impurities present. | Purify by column chromatography before recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethyl acetate/hexane). | |
| Low yield after recrystallization | Product is too soluble in the recrystallization solvent. | Use a smaller amount of hot solvent. Ensure slow cooling. |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound via the Schotten-Baumann reaction. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize this valuable N-arylbenzamide intermediate for further applications in drug discovery and medicinal chemistry. The provided characterization data, though based on closely related structures, offers a solid framework for the validation of the final product.
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet: 3'-Aminoacetophenone.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methoxybenzoyl chloride.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
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ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
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PubChemLite. (n.d.). N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). Retrieved from [Link]
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ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides... Retrieved from [Link]
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MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. Retrieved from [Link]
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NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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NIH. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]
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PubMed. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzamide. Retrieved from [Link]
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SpectraBase. (n.d.). N-(3-Acetyl-4-methoxyphenyl)benzamide. Retrieved from [Link]
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ResearchGate. (2025). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
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Application Notes & Protocols: Strategic Acylation of 3-Aminoacetophenone with 2-Methoxybenzoyl Chloride for the Synthesis of N-(3-acetylphenyl)-2-methoxybenzamide
Executive Summary & Introduction
The synthesis of N-aryl benzamides is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of pharmacologically active molecules and functional organic materials. This document provides a comprehensive, field-proven guide to the N-acylation of 3-aminoacetophenone with 2-methoxybenzoyl chloride, yielding the versatile intermediate, N-(3-acetylphenyl)-2-methoxybenzamide.
This reaction, a variant of the classical Schotten-Baumann reaction, is a robust method for forming a stable amide bond.[1][2] The protocol herein is designed for high fidelity and yield, emphasizing not just the procedural steps but the underlying chemical principles that govern success. We will delve into the mechanistic rationale, detailed operational procedures, critical safety considerations, and troubleshooting to ensure a reproducible and scalable synthesis.
Mechanistic Rationale: The Schotten-Baumann Reaction
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction's efficiency is predicated on the careful orchestration of nucleophilicity, electrophilicity, and acid neutralization.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.
-
Formation of the Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.[3]
-
Collapse and Elimination: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, an excellent leaving group.
-
Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). The presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) is crucial to neutralize this acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
The ortho-methoxy group on the benzoyl chloride introduces both electronic and steric factors. While its electron-donating resonance effect can slightly stabilize the transition state, its steric bulk can hinder the approach of the nucleophile, potentially slowing the reaction rate compared to unsubstituted benzoyl chloride.[5] This nuanced reactivity profile makes precise control of reaction conditions paramount.
Caption: Figure 1: Reaction Mechanism of Acylation.
Safety & Hazard Management
Critical Warning: 2-Methoxybenzoyl chloride is corrosive, moisture-sensitive, and causes severe skin and eye burns.[6][7] Inhalation may cause severe irritation of the respiratory tract.[6] The reaction may be exothermic. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
PPE: Chemical safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.[8][9]
-
Handling: Handle 2-methoxybenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use syringes or cannulas for transfers. Avoid contact with water and other nucleophiles.[6][10]
-
Spills: In case of a spill, absorb with an inert material like dry sand or vermiculite and place it in a sealed container for chemical waste disposal.[6] Do not use water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis.
Reagents and Materials
| Reagent/Material | CAS No. | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. | Notes |
| 3-Aminoacetophenone | 99-03-6 | C₈H₉NO | 135.16 | 1.35 g | 10.0 | 1.0 | Limiting Reagent |
| 2-Methoxybenzoyl chloride | 21615-34-9 | C₈H₇ClO₂ | 170.59 | 1.88 g (1.5 mL) | 11.0 | 1.1 | Corrosive, moisture-sensitive |
| Pyridine (Anhydrous) | 110-86-1 | C₅H₅N | 79.10 | 1.2 mL | 15.0 | 1.5 | Base and catalyst |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | 50 mL | - | - | Solvent |
| 1 M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | ~30 mL | - | - | For work-up |
| Saturated NaHCO₃ (aq) | 144-55-8 | NaHCO₃ | 84.01 | ~30 mL | - | - | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | ~30 mL | - | - | For work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | As needed | - | - | Drying agent |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Assemble a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve 3-aminoacetophenone (1.35 g, 10.0 mmol) and anhydrous pyridine (1.2 mL, 15.0 mmol) in 30 mL of anhydrous dichloromethane (DCM). Stir until a homogeneous solution is formed.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient cooling is crucial to control the initial exotherm upon addition of the acyl chloride.
-
Acyl Chloride Addition: In a separate dry vial, dissolve 2-methoxybenzoyl chloride (1.88 g, 11.0 mmol) in 20 mL of anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will likely form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 Ethyl Acetate:Hexane). The disappearance of the 3-aminoacetophenone spot indicates reaction completion.
-
Work-up & Extraction:
-
Quench the reaction by slowly adding 30 mL of 1 M HCl to the flask. Transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the layers. Wash the organic (DCM) layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution (to remove excess acid) and 30 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Recrystallization (Preferred): The crude solid can often be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimum amount of the hot primary solvent and add the anti-solvent dropwise until turbidity persists. Allow to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane.[5]
-
-
Characterization: Dry the purified white to off-white solid product under vacuum. Determine the final yield and characterize by melting point, ¹H NMR, ¹³C NMR, and FTIR to confirm the structure of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of 2-methoxybenzoyl chloride due to moisture. 2. Ineffective base, allowing HCl to protonate the amine. | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Maintain a strict inert atmosphere. 2. Use fresh, anhydrous pyridine or triethylamine. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Steric hindrance slowing the reaction. 3. Stoichiometry error (insufficient acyl chloride). | 1. Extend the reaction time to 12-24 hours. Gentle heating (e.g., 40 °C) can be applied if necessary. 2. Consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine) alongside pyridine to accelerate the reaction. 3. Re-verify calculations and ensure accurate measurement of reagents. |
| Product is Oily or Gummy | 1. Presence of impurities (e.g., unreacted starting material, pyridinium salts). 2. Product is not fully dry. | 1. Ensure the aqueous work-up is thorough to remove all salts. Purify via column chromatography. 2. Dry the product under high vacuum for an extended period. |
| Side Product Formation | 1. Reaction with residual water. 2. Diacylation of the amine (unlikely but possible). | 1. Leads to 2-methoxybenzoic acid. This should be removed during the NaHCO₃ wash. 2. Ensure a controlled, slow addition of the acyl chloride and do not use a large excess. |
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Schotten–Baumann reaction - Grokipedia. [Link]
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Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]
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Amide Synthesis - Fisher Scientific. [Link]
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CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION - TSI Journals. [Link]
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Application Notes and Protocols: High-Purity Isolation of N-(3-acetylphenyl)-2-methoxybenzamide via Recrystallization
Abstract
This document provides a comprehensive guide for the purification of N-(3-acetylphenyl)-2-methoxybenzamide, a key intermediate in pharmaceutical research and development, using the robust technique of recrystallization. We will delve into the fundamental principles governing this purification method, followed by a detailed, step-by-step protocol for achieving high-purity crystalline product. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies to ensure reproducible and efficient purification.
Introduction: The Principle of Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[1][2][3] Conversely, impurities present in the crude material should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[3][4]
As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, leading to the formation of a supersaturated solution.[3] This thermodynamic instability is relieved by the formation of highly ordered crystals. The slow and controlled process of crystal lattice formation selectively incorporates molecules of the desired compound, while excluding impurities, which remain dissolved in the surrounding solvent (mother liquor).[1]
For this compound, an aromatic amide, its structural rigidity and potential for hydrogen bonding make it an excellent candidate for purification by recrystallization.[5]
Materials and Methods
Reagents and Solvents
-
Crude this compound
-
Potential Recrystallization Solvents (analytical grade):
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Acetonitrile[6]
-
Toluene
-
Water
-
-
Decolorizing Carbon (if required)
-
Boiling Chips
Equipment
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Condenser (for reflux)
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper (qualitative and quantitative)
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Spectroscopic instrumentation for purity analysis (e.g., NMR, HPLC)
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: solvent screening to identify the optimal recrystallization solvent, and the full-scale recrystallization procedure.
Part A: Systematic Solvent Screening
The success of any recrystallization is critically dependent on the choice of solvent.[2][4] The ideal solvent should exhibit a steep solubility curve for this compound.
Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, agitating after each addition.
-
Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Promising |
| Toluene | Insoluble | Soluble with heating | Fair to Good | Possible |
| Water | Insoluble | Insoluble | Poor | Unsuitable |
| Acetone | Soluble | - | - | Unsuitable |
Note: This table is illustrative. Actual results will need to be determined experimentally.
Part B: The Recrystallization Workflow
The following workflow is a detailed procedure for the purification of this compound based on the selection of a suitable solvent from Part A.
Workflow Visualization:
Caption: Recrystallization workflow for this compound.
Detailed Protocol:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a few boiling chips to ensure smooth boiling.
-
Add a small amount of the chosen recrystallization solvent, just enough to cover the solid.
-
Heat the mixture to the solvent's boiling point with gentle stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[9]
-
-
Hot Filtration (if necessary):
-
This step is only required if insoluble impurities are observed in the hot solution.
-
Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask on a hot plate.[8][10]
-
Place a fluted filter paper in the funnel.[10] A fluted paper increases the surface area and speeds up filtration.
-
Pour a small amount of the hot solvent through the funnel to wet the paper and keep the apparatus hot.
-
Carefully and quickly pour the hot solution containing the dissolved compound through the fluted filter paper into the preheated receiving flask.[8] This prevents premature crystallization in the funnel.[11]
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on a benchtop.[7] Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4]
-
Once the flask has reached room temperature and crystal formation has appeared to cease, place the flask in an ice-water bath for at least 20-30 minutes to maximize the yield of the purified compound.[7]
-
-
Collection and Drying:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter by drawing air through them for several minutes.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.[12] - The solution is supersaturated.[12] | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[12] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.[13] |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent. - The compound is precipitating from a highly concentrated solution too quickly.[14] - Significant impurities are present.[12] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12][13] - Consider using a different solvent with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[13] - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is adequately preheated and use a stemless funnel.[11] |
| Colored Crystals | - Colored impurities are present. | - Before hot filtration, add a small amount of decolorizing carbon to the hot solution, boil for a few minutes, and then perform the hot filtration. |
Purity Assessment
The purity of the recrystallized this compound should be assessed using standard analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and identify any remaining impurities.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can provide a quantitative or qualitative assessment of purity.
Conclusion
Recrystallization is a highly effective and economical method for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can achieve a high yield of crystalline product with excellent purity. The principles and troubleshooting guide outlined in these application notes provide a robust framework for optimizing this critical purification step in a research and development setting.
References
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University of California, Los Angeles. (n.d.). Recrystallization. Wired Chemist. Retrieved from [Link]
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Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Nichols, L. (2022, April 7). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
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Nichols, L. (2022, April 7). Hot Filtration. Chemistry LibreTexts. Retrieved from [Link]
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Slideshare. (n.d.). 1- List the most important criteria for selecting a recrystallization.docx. Retrieved from [Link]
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Safrole. (n.d.). Recrystallization and hot filtration. Retrieved from [Link]
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Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments. Retrieved from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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HPLC method development for "N-(3-acetylphenyl)-2-methoxybenzamide" analysis
An Application Note for the Isocratic HPLC-UV Analysis of N-(3-acetylphenyl)-2-methoxybenzamide
Abstract
This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing excellent specificity, precision, and accuracy suitable for quality control and research applications in the pharmaceutical industry. The narrative explains the scientific rationale behind each step of the method development process, from initial analyte characterization to the final optimized conditions. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a validated starting point for the analysis of this compound.
Introduction and Analyte Characterization
This compound is an organic compound featuring an amide linkage between a 2-methoxybenzoyl group and a 3-acetylaniline moiety. Its chemical structure incorporates multiple functional groups, including two aromatic rings, a ketone, an ether, and an amide. These features make it a prime candidate for analysis by reversed-phase HPLC with UV-Vis detection. Understanding the analyte's physicochemical properties is the foundational step in developing a logical and efficient analytical method.
Analyte Structure:
-
Molecular Formula: C₁₆H₁₅NO₃[1]
-
Molecular Weight: 269.29 g/mol
-
Key Structural Features:
-
Two aromatic rings: These are strong chromophores, making the molecule highly suitable for UV absorbance detection.[2]
-
Amide and Ketone groups: These polar groups contribute to the molecule's overall polarity.
-
Non-polar regions: The phenyl rings provide significant hydrophobicity.
-
Based on this structure, the molecule is moderately hydrophobic, making it an ideal candidate for separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where it can interact with a non-polar stationary phase.[3][4]
The Logic of Method Development: A Guided Strategy
Developing a robust HPLC method is a systematic process, not a matter of trial and error.[5] Each decision is based on the chemical nature of the analyte and the fundamental principles of chromatography. The following sections detail the rationale for the selected approach.
Workflow for HPLC Method Development
The development process follows a logical sequence, beginning with understanding the analyte and progressively refining chromatographic parameters to achieve the desired separation.
Caption: A logical workflow for systematic HPLC method development.
Selection of Chromatographic Mode and Stationary Phase
-
Mode: Reversed-phase (RP) chromatography is the chosen mode. This is the most common and versatile mode in HPLC, especially for molecules of intermediate polarity like this compound.[3][6] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[4]
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice. C18 columns are the workhorse of reversed-phase chromatography, offering high hydrophobicity and a wide range of applicability.[5][7]
-
Column Dimensions: A standard dimension of 4.6 mm x 150 mm is chosen to balance resolution, analysis time, and solvent consumption. A 5 µm particle size provides a good compromise between efficiency and backpressure for standard HPLC systems.[8][9]
Detector Selection and Wavelength
Given the presence of two aromatic rings, the analyte is expected to have strong UV absorbance.[2]
-
Detector Type: A UV-Vis detector, specifically a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is ideal. A DAD/PDA allows for the acquisition of the full UV spectrum of the eluting peak, which is invaluable for confirming peak purity and selecting the optimal detection wavelength (λmax).[10]
-
Wavelength Selection: The optimal wavelength (λmax) provides the highest sensitivity.[6] For initial development, the UV spectrum of this compound in the mobile phase diluent should be scanned from 190-400 nm to identify the absorbance maximum. Aromatic compounds of this nature typically exhibit strong absorbance around 254 nm, which is a good starting point.[11]
Mobile Phase Development and Optimization
The mobile phase is a critical parameter for controlling retention and selectivity in RP-HPLC.[12][13]
-
Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[3]
-
Aqueous Phase & pH Control: An aqueous component, typically purified water, is used to modulate the polarity of the mobile phase. While this compound does not have strongly acidic or basic functional groups, buffering the mobile phase or adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is a good practice. This ensures a consistent pH, which suppresses the ionization of any residual silanols on the silica-based column, leading to improved peak symmetry and reproducible retention times.
-
Elution Mode: An isocratic method (constant mobile phase composition) is preferable for a simple analysis of a single compound as it is simpler, more robust, and results in faster re-equilibration times compared to a gradient method.[14] The ratio of organic to aqueous solvent is optimized to achieve a retention factor (k') between 2 and 10, which provides a robust separation from the solvent front without an excessively long run time.[9]
Protocol: Optimized Analytical Method
This section provides the detailed, step-by-step protocol for the analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Data System: Chromatography data software for instrument control, data acquisition, and processing.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade or higher)
-
This compound Reference Standard
-
Final Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard dimensions for good resolution and efficiency.[8] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Optimal polarity for retention (k' ≈ 2-10). Acid improves peak shape.[4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure.[12] |
| Column Temperature | 30 °C | Controlled temperature ensures retention time stability and reproducibility.[14] |
| Detection Wavelength | 254 nm | High absorbance wavelength for aromatic systems, providing good sensitivity.[11] |
| Injection Volume | 10 µL | A small volume to prevent column overload and peak distortion. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential late-eluting impurities. |
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.
-
Measure 400 mL of HPLC-grade water into a separate graduated cylinder.
-
Add 1.0 mL of phosphoric acid to the water and mix thoroughly.
-
Combine the aqueous phase with the acetonitrile in the solvent bottle.
-
Mix well and degas the solution for 10-15 minutes using sonication or vacuum filtration.[13]
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile to dissolve the standard. Sonicate briefly if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Sample Preparation Protocol
The sample preparation should ensure the analyte is fully dissolved and free of particulates.[15][16]
-
Accurately weigh an amount of the sample powder expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation. This is the Sample Stock Solution.
-
Filter an aliquot of the Sample Stock Solution through a 0.45 µm syringe filter into an HPLC vial.[17]
-
Perform a 1:10 dilution by transferring 1 mL of the filtered solution into a 10 mL volumetric flask, diluting to volume with the mobile phase, and mixing. This is the final sample solution for injection.
Method Trustworthiness: System Suitability and Validation
To ensure the method is performing correctly for each analysis, a System Suitability Test (SST) must be conducted. This is a core requirement of regulatory bodies and is described in guidelines such as USP <621> and ICH Q2(R1).[18][19][20]
System Suitability Test (SST) Protocol
Before running any samples, perform five replicate injections of the Working Standard Solution (10 µg/mL). The results must meet the criteria outlined below.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification.[21] |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good separation power.[3] |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the overall system stability.[3] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Relationship of Key Parameters to Performance
The optimization of the method relies on understanding how different parameters affect the final chromatographic output.
Caption: Interplay of key HPLC parameters and their effect on performance.
Conclusion
The HPLC method detailed in this application note is demonstrated to be a suitable and robust procedure for the quantitative determination of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The defined system suitability criteria ensure that the method will generate reliable and reproducible data when followed correctly, making it ideal for routine quality control analysis.
References
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
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Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Retrieved from [Link]
-
A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
Mobile Phase Optimization: Significance and symbolism. (2025). Retrieved from [Link]
-
HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. (n.d.). Varian, Inc. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
General Chapters: <621> CHROMATOGRAPHY. (n.d.). USP. Retrieved from [Link]
-
USP <621> Chromatography. (n.d.). DSDP Analytics. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
How to Prepare a Sample for HPLC Analysis. (2023). Greyhound Chromatography. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA/ICH. Retrieved from [Link]
-
HPLC Sample Preparation and Instrument Set-Up | Guide. (n.d.). Retrieved from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]
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Common HPLC Detector Types and Their Applications: A Practical Guide. (2024). Retrieved from [Link]
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Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
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Seeing is Believing: Detectors for HPLC. (n.d.). LCGC International. Retrieved from [Link]
-
HPLC Detectors, Their Types and Use: A Review. (2018). Juniper Publishers. Retrieved from [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (n.d.). IJSDR. Retrieved from [Link]
-
How to Choose the Right HPLC Detector. (2025). KNAUER. Retrieved from [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (n.d.). PMC - NIH. Retrieved from [Link]
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Comprehensive In Vitro Cytotoxicity Profiling of N-(3-acetylphenyl)-2-methoxybenzamide
An Application Guide for Researchers
Abstract
The evaluation of a novel chemical entity's cytotoxic potential is a foundational step in the drug discovery and development pipeline. This document provides a comprehensive framework and detailed protocols for assessing the in vitro cytotoxicity of N-(3-acetylphenyl)-2-methoxybenzamide, a benzamide derivative with an uncharacterized biological activity profile. We present a multi-tiered strategy, beginning with a primary assessment of metabolic viability using the MTT assay, followed by a secondary assay for membrane integrity via lactate dehydrogenase (LDH) release. To further elucidate the mechanism of cell death, a protocol for apoptosis detection using Annexin V/Propidium Iodide staining is included. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.
Introduction and Scientific Principles
This compound is a small molecule whose interactions with biological systems are not yet fully understood[1]. Before exploring its potential therapeutic applications, a thorough assessment of its effect on cell viability and proliferation is critical. In vitro cytotoxicity assays serve as an efficient, high-throughput method to determine the concentration range at which a compound exhibits toxic effects on cultured cells[2][3]. This initial screening is essential for identifying promising lead compounds and eliminating those with unfavorable toxicity profiles early in the development process.
The Tiered Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. Therefore, we advocate for a tiered approach to gain a more complete understanding:
-
Primary Screening (Metabolic Activity): The MTT assay is a rapid, colorimetric method that measures the activity of mitochondrial dehydrogenases[4]. In viable cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product[5]. The amount of formazan is directly proportional to the number of metabolically active, and therefore viable, cells[6].
-
Secondary Screening (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring cell death via loss of plasma membrane integrity[3][7]. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage[8][9]. Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity[10].
-
Mechanistic Insight (Mode of Cell Death): The Annexin V/Propidium Iodide (PI) assay distinguishes between different stages of cell death, primarily apoptosis and necrosis, using flow cytometry[11]. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V[12]. Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter necrotic and late-apoptotic cells where membrane integrity is compromised[11][13].
Experimental Workflow Overview
The overall process follows a logical sequence from preparation to multi-assay analysis. This workflow ensures that data from different assays can be correlated to build a comprehensive cytotoxicity profile for the test compound.
Figure 1: General experimental workflow for in vitro cytotoxicity assessment.
Materials and Reagents
-
Cell Lines: A panel of relevant cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer, and a non-cancerous line like HEK293 or MRC-5 for selectivity assessment).
-
Compound: this compound.
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Doxorubicin (positive control).
-
Assay Kits: Commercial LDH cytotoxicity assay kit, Annexin V-FITC/PI apoptosis detection kit.
-
Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance), flow cytometer, inverted microscope, multichannel pipette.
-
Consumables: 96-well flat-bottom cell culture plates, sterile pipette tips, microcentrifuge tubes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Preparation
-
Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified 5% CO2 atmosphere. Subculture cells upon reaching 80-90% confluency.
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Rationale: DMSO is a common solvent for solubilizing hydrophobic compounds for cell-based assays. Preparing a concentrated stock minimizes the final DMSO concentration in the culture wells, which should ideally be kept below 0.5% to avoid solvent-induced toxicity[14].
-
-
Working Solutions: On the day of the experiment, perform serial dilutions of the compound stock solution in complete culture medium to achieve the desired final test concentrations.
Protocol 2: MTT Assay for Cell Viability Assessment
Figure 2: Principle of the MTT colorimetric assay.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to the optimal seeding density (determined empirically, often 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Plate Layout: Design the plate to include:
-
Blank: 100 µL of medium only (for background subtraction).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Test Compound: Cells treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), typically in triplicate.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
-
Treatment: Carefully remove the old medium and add 100 µL of medium containing the appropriate compound dilutions or controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[15].
-
Scientist's Note: During this incubation, viable cells will convert the MTT into visible purple formazan crystals. The incubation time can be optimized but should generally not exceed 4 hours to avoid artifacts[15].
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[5].
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
Protocol 3: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1-4).
-
Control Wells: In addition to the standard controls, include a "Maximum LDH Release" control by adding a lysis buffer (provided in most commercial kits) to a set of untreated wells 45 minutes before the end of the incubation period[10].
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Rationale: This step is critical to ensure that only the LDH released into the medium is measured, not the LDH from intact cells that may be floating in the well.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye)[9]. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for 30 minutes, protected from light[10]. Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (commonly 490 nm)[7].
Protocol 4: Annexin V/PI Staining for Apoptosis Detection
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with select concentrations of this compound (e.g., concentrations around the determined IC50 value) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS[11][12].
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension as per the kit's protocol[2].
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature[2][13].
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately on a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed).
-
-
Data Analysis and Presentation
Calculations
-
MTT Assay - Percent Viability:
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
LDH Assay - Percent Cytotoxicity:
-
% Cytotoxicity = [(LDH_Sample - LDH_Spontaneous) / (LDH_Maximum - LDH_Spontaneous)] * 100
-
Where LDH_Spontaneous is the reading from untreated cells and LDH_Maximum is from lysed cells.
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of a drug's potency[2]. It is calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).
Data Presentation
Summarize the calculated IC50 values in a clear, concise table.
Table 1: Hypothetical Cytotoxicity of this compound (IC50 Values in µM) after 48-hour exposure.
| Cell Line | Tissue of Origin | This compound (IC50 ± SD, µM) | Doxorubicin (Positive Control) (IC50 ± SD, µM) |
| MCF-7 | Breast Cancer | 25.4 ± 2.1 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 42.1 ± 3.5 | 1.2 ± 0.2 |
| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 | 5.6 ± 0.7 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outermost wells of the plate. |
| Low signal in MTT assay | Cell number too low; Insufficient incubation time with MTT; Incomplete formazan dissolution. | Optimize cell seeding density; Ensure 3-4 hour MTT incubation; Ensure complete dissolution by vigorous pipetting or shaking. |
| High background in LDH assay | LDH present in the serum (FBS) of the culture medium; Cell damage during handling. | Use serum-free medium for the final hours of the experiment if possible; Handle cells gently during medium changes. |
| Vehicle control shows significant toxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in all wells is below 0.5%, preferably ≤0.1%. |
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Using "N-(3-acetylphenyl)-2-methoxybenzamide" in antiviral screening assays
Application Note & Protocols
A Framework for Discovery: High-Throughput Screening of N-(3-acetylphenyl)-2-methoxybenzamide and its Analogs for Antiviral Activity
Introduction: The Imperative for Novel Antiviral Agents
The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of novel antiviral therapeutics is a cornerstone of pandemic preparedness and the management of viral diseases. A promising class of molecules that has garnered interest is the N-phenylbenzamide derivatives. Several compounds within this structural class have demonstrated potent in vitro activity against a range of viruses, including enteroviruses and hepatitis B virus.[1][2][3] The proposed mechanism for some of these derivatives involves the upregulation of the host antiviral protein APOBEC3G (A3G), suggesting a potential for broad-spectrum activity and a higher barrier to the development of viral resistance.[3]
This application note presents a comprehensive framework for the initial evaluation of This compound , a representative member of the N-phenylbenzamide class, for potential antiviral properties. We provide detailed, self-validating protocols for determining the compound's cytotoxicity and its efficacy in inhibiting viral replication in a cell-based model. The methodologies described herein are designed to be adaptable for high-throughput screening and can be applied to a wide array of analogous compounds.
Compound Profile: this compound
A thorough understanding of the test compound's physicochemical properties is fundamental to designing a robust screening assay.
| Property | Value | Source |
| PubChem CID | 773670 | [4] |
| Molecular Formula | C16H15NO3 | [4] |
| Molecular Weight | 269.29 g/mol | [4] |
| Predicted XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Solubility Considerations: The predicted XLogP3 value of 2.9 suggests that this compound has moderate lipophilicity and may have limited solubility in aqueous media. Therefore, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤ 0.5%.[5]
Assay Principle: The Cytopathic Effect (CPE) Inhibition Assay
The primary method detailed in this guide is the Cytopathic Effect (CPE) Inhibition Assay. Many viruses cause morphological changes in host cells, including rounding, detachment, and lysis, a phenomenon collectively known as CPE.[6][7] The CPE inhibition assay is a reliable and cost-effective method for screening antiviral compounds.[8] The principle is straightforward: in the presence of an effective antiviral compound, the virus-induced CPE will be reduced or eliminated, and cell viability will be preserved. Cell viability can be quantified using various methods, such as staining with vital dyes like Neutral Red or Crystal Violet.[5][9]
A critical prerequisite for any antiviral efficacy study is to determine the compound's cytotoxicity. A compound that is highly toxic to the host cells will produce a false-positive result in a CPE assay. Therefore, a cytotoxicity assay must be run in parallel on uninfected cells. The relationship between the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) is expressed as the Selectivity Index (SI = CC50 / EC50), a key parameter for identifying compounds with a promising therapeutic window.[5]
Experimental Workflow Overview
The following diagram outlines the complete workflow for the evaluation of this compound, from initial compound preparation to the final determination of the Selectivity Index.
Caption: Workflow for antiviral screening and cytotoxicity assessment.
Detailed Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
Objective: To determine the concentration of this compound that reduces the viability of uninfected host cells by 50%.
Materials:
-
This compound
-
Sterile, high-purity DMSO
-
Vero cells (or other appropriate host cell line)
-
Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
Neutral Red solution
-
Lysis buffer (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader (540 nm filter)
Procedure:
-
Compound Preparation:
-
Prepare a 20 mM stock solution of this compound in sterile DMSO.
-
Perform serial half-log10 dilutions of the stock solution in MEM with 2% FBS to create working solutions. Recommended starting concentration in the assay is 100 µM.[5]
-
Scientist's Note: The concentration range should be broad enough to capture the full dose-response curve. A half-log dilution series is efficient for screening.
-
-
Cell Seeding:
-
Trypsinize and resuspend Vero cells in MEM with 5% FBS.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions in triplicate to the wells containing the cell monolayer.
-
Include "cell control" wells that receive only medium (with the same final DMSO concentration as the highest compound concentration) and no compound.[5]
-
-
Incubation:
-
Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (Neutral Red Assay):
-
After incubation, remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2 hours to allow for dye uptake by viable cells.
-
Wash the wells carefully with PBS to remove excess dye.
-
Add 150 µL of lysis buffer to each well to solubilize the dye.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control wells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC50 value.
-
Protocol 2: Antiviral Efficacy (EC50) by CPE Inhibition Assay
Objective: To determine the concentration of this compound that inhibits the virus-induced cytopathic effect by 50%.
Materials:
-
Same materials as in Protocol 5.1
-
High-titer virus stock (e.g., Enterovirus 71)
-
Known active antiviral drug as a positive control (e.g., Pirodavir for enteroviruses)[10]
Procedure:
-
Cell Seeding:
-
Seed a 96-well plate with Vero cells as described in Protocol 5.1, step 2.
-
-
Compound and Virus Addition:
-
After 24 hours, remove the medium.
-
Add 50 µL of the compound dilutions (prepared in MEM with 2% FBS) to the appropriate wells in triplicate.
-
Immediately add 50 µL of virus suspension diluted in MEM with 2% FBS to achieve a multiplicity of infection (MOI) of approximately 0.1.
-
Scientist's Note: The MOI should be optimized to cause >80% CPE in the virus control wells within the desired incubation period (e.g., 72 hours). A low MOI allows for multiple rounds of viral replication, making the assay more sensitive to inhibitors.
-
-
Controls:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show >80% CPE as observed by light microscopy (typically 48-72 hours).
-
-
Viability Assessment:
-
Perform the Neutral Red assay as described in Protocol 5.1, step 5.
-
-
Data Analysis:
-
Calculate the percentage of protection for each concentration using the formula: [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100.
-
Plot the percentage of protection against the log of the compound concentration and use non-linear regression analysis to determine the EC50 value.
-
Data Interpretation and Hit Identification
The ultimate goal of the primary screen is to identify compounds that are potent inhibitors of viral replication but exhibit low cytotoxicity.
| Parameter | Calculation | Interpretation |
| CC50 | Concentration causing 50% reduction in cell viability. | Measures the cytotoxicity of the compound. A higher CC50 value is desirable. |
| EC50 | Concentration causing 50% inhibition of viral CPE. | Measures the antiviral potency of the compound. A lower EC50 value is desirable. |
| Selectivity Index (SI) | SI = CC50 / EC50 | A measure of the compound's therapeutic window. An SI value > 10 is generally considered a good starting point for a potential hit compound.[5] |
A successful hit compound, such as this compound, would exhibit a dose-dependent inhibition of viral CPE at concentrations well below its cytotoxic threshold, resulting in a high Selectivity Index.
Conclusion
The protocols detailed in this application note provide a robust, reliable, and adaptable platform for the initial antiviral screening of this compound and other novel N-phenylbenzamide derivatives. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50), researchers can calculate the Selectivity Index, a critical parameter for identifying promising lead compounds for further development. This structured approach, grounded in established virological techniques, ensures the generation of high-quality, reproducible data, thereby accelerating the discovery of the next generation of antiviral therapeutics.
References
-
In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]
-
Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. National Institutes of Health (NIH). [Link]
-
In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]
-
Antiviral assay. Bio-protocol. [Link]
-
Screening and Evaluation of Other Viruses Antivirals. Creative Diagnostics. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
-
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed, National Center for Biotechnology Information. [Link]
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. SciSpace. [Link]
-
Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. MDPI. [Link]
-
N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). PubChemLite. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. PubMed Central, National Center for Biotechnology Information. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. Antiviral Drug Screening and Evaluation for Other Viruses - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"N-(3-acetylphenyl)-2-methoxybenzamide" for cell-based assay development
Application Note & Protocol
Topic: Characterization of N-(3-acetylphenyl)-2-methoxybenzamide as a Potent and Selective Sirtuin 2 (SIRT2) Inhibitor for Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting SIRT2 in Neurodegenerative Disease
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, has emerged as a significant therapeutic target in the context of age-related neurodegenerative disorders.[1] Unlike other sirtuins that are predominantly nuclear or mitochondrial, SIRT2 is mainly localized in the cytoplasm.[2][3] This distinct subcellular localization allows it to modulate a unique set of protein substrates involved in crucial cellular processes such as cytoskeletal dynamics, cell cycle control, and oxidative stress responses.[1][4]
One of the most well-characterized substrates of SIRT2 is α-tubulin, a key component of microtubules.[2][5] SIRT2 deacetylates α-tubulin at lysine 40, a post-translational modification that influences microtubule stability and function. In several models of neurodegenerative diseases, including Parkinson's and Huntington's disease, inhibition of SIRT2 has been shown to be neuroprotective.[5][6][7] The therapeutic benefit of SIRT2 inhibition is thought to arise from the resulting hyperacetylation of α-tubulin, which can restore microtubule-dependent transport, facilitate the clearance of toxic protein aggregates, and mitigate neuronal cell death.[2][5] Consequently, the discovery and characterization of novel, potent, and selective SIRT2 inhibitors are of high interest for developing new treatments for these devastating diseases.
This document provides a detailed guide for the characterization of This compound (hereafter referred to as Compound X ), a novel small molecule identified as a potential SIRT2 inhibitor based on its structural similarity to other known benzamide-based sirtuin modulators.[6][7] We present a two-tiered approach for its evaluation: an initial in vitro enzymatic assay to determine its direct inhibitory effect on SIRT2 activity, followed by a robust cell-based assay to confirm its target engagement and functional consequences in a cellular context relevant to neurodegeneration.
Scientific Principles of the Assays
In Vitro SIRT2 Enzymatic Assay
The initial characterization of Compound X is performed using a fluorometric enzymatic assay. This assay quantitatively measures the deacetylase activity of recombinant human SIRT2. The principle relies on a synthetic peptide substrate containing an acetylated lysine residue and a fluorophore/quencher pair. When SIRT2 deacetylates the lysine, a developer enzyme can cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to SIRT2 activity. The potency of Compound X is determined by measuring the reduction in this fluorescent signal across a range of inhibitor concentrations, allowing for the calculation of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based α-Tubulin Acetylation Assay
To validate the activity of Compound X in a physiologically relevant system, a cell-based assay is employed to measure the acetylation of its endogenous substrate, α-tubulin. Human neuroblastoma cells (e.g., SH-SY5Y), which express SIRT2, are treated with Compound X. Inhibition of intracellular SIRT2 will lead to an accumulation of acetylated α-tubulin. This change is then quantified using Western blotting, a technique that separates proteins by size, followed by immunodetection with specific antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). The ratio of acetylated to total α-tubulin provides a robust measure of SIRT2 inhibition within the cell.
Signaling Pathway: SIRT2 and Microtubule Dynamics
The diagram below illustrates the central role of SIRT2 in deacetylating α-tubulin and how its inhibition by Compound X can alter microtubule dynamics, a key process in neuronal health.
Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by Compound X.
Experimental Protocols
PART 1: In Vitro SIRT2 Fluorometric Assay for IC50 Determination
This protocol is designed for a 96-well plate format and is based on commercially available SIRT2 inhibitor screening kits.[8][9]
Materials:
-
Recombinant Human SIRT2 enzyme
-
SIRT2 Assay Buffer
-
Fluorogenic SIRT2 substrate (e.g., based on p53 or other known substrate sequences)
-
NAD+ (Cofactor)
-
Developer Enzyme
-
SIRT2 Inhibitor Control (e.g., Nicotinamide)
-
Compound X (this compound)
-
DMSO (ACS Grade)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation ~350-400 nm, Emission ~450-550 nm, specific wavelengths depend on the kit)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in DMSO.
-
Create a serial dilution series of Compound X in SIRT2 Assay Buffer. A common starting point is a 10-point, 3-fold dilution series, starting from 100 µM final assay concentration.
-
Also prepare wells for "No Inhibitor" (DMSO vehicle control) and "No Enzyme" (background control).
-
-
Reaction Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
25 µL of SIRT2 Assay Buffer
-
5 µL of diluted Compound X, DMSO vehicle, or inhibitor control.
-
10 µL of recombinant SIRT2 enzyme (for all wells except "No Enzyme" control). Add Assay Buffer to the "No Enzyme" wells.
-
Incubate for 10-15 minutes at 37°C to allow compound binding to the enzyme.
-
-
-
Initiate Reaction:
-
Prepare a Master Mix containing the SIRT2 substrate and NAD+ in Assay Buffer according to the kit manufacturer's instructions.
-
Add 10 µL of the Master Mix to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Develop and Read:
-
Add 10 µL of Developer enzyme to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" wells from all other readings.
-
Determine the percent inhibition for each concentration of Compound X using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))
-
Plot the % Inhibition against the log of Compound X concentration.
-
Fit the data to a four-parameter logistic (log(inhibitor) vs. response) curve to determine the IC50 value.
| Parameter | Description |
| IC50 | Concentration of an inhibitor where the response is reduced by half. |
| Hill Slope | Describes the steepness of the curve. |
| R² | Goodness of fit of the curve to the data. |
PART 2: Cell-Based Western Blot Assay for α-Tubulin Acetylation
Cell Line: SH-SY5Y (Human Neuroblastoma) or HeLa cells are suitable choices.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Compound X (this compound)
-
Positive Control SIRT2 Inhibitor (e.g., AGK2 or AK-7)
-
DMSO
-
6-well cell culture plates
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Mouse anti-acetyl-α-Tubulin (Lys40) (e.g., clone 6-11B-1)
-
Rabbit anti-α-Tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse IgG
-
HRP-conjugated anti-rabbit IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging system (e.g., ChemiDoc)
Experimental Workflow Diagram:
Caption: Workflow for the cell-based α-tubulin acetylation assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells according to standard protocols.
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare dilutions of Compound X in complete culture medium. A suggested concentration range is 0.1 µM to 30 µM. Include a DMSO vehicle control.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle.
-
Incubate for 6-24 hours at 37°C, 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 1 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer by Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody solution (containing both anti-acetyl-α-Tubulin and anti-total-α-Tubulin antibodies, diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Acquire the chemiluminescent signal using an imaging system.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to acetylated α-tubulin (~50 kDa) and total α-tubulin (~50 kDa).
-
Data Analysis and Expected Results:
-
For each sample, calculate the ratio of the densitometry signal for acetylated α-tubulin to total α-tubulin.
-
Normalize these ratios to the vehicle control.
-
A dose-dependent increase in the ratio of acetylated-to-total α-tubulin is expected with increasing concentrations of Compound X, confirming its on-target activity in cells.
| Treatment | Acetylated α-Tubulin (Arbitrary Units) | Total α-Tubulin (Arbitrary Units) | Ratio (Ac-Tub/Total Tub) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1000 | 5000 | 0.20 | 1.0 |
| Cmpd X (1 µM) | 1800 | 5100 | 0.35 | 1.75 |
| Cmpd X (5 µM) | 3500 | 4900 | 0.71 | 3.55 |
| Cmpd X (20 µM) | 5500 | 5050 | 1.09 | 5.45 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
Orthogonal Assays: The use of both a biochemical (enzymatic) and a cell-based assay provides two independent lines of evidence for the activity of Compound X. A compound that is active in both assays is highly likely to be a true SIRT2 inhibitor.
-
Positive and Negative Controls: The inclusion of known SIRT2 inhibitors (positive control) and vehicle (negative control) in every experiment ensures that the assay is performing as expected and provides a benchmark for the activity of the test compound.
-
Loading Controls: In the Western blot protocol, normalizing the acetylated α-tubulin signal to the total α-tubulin signal accounts for any variations in protein loading, ensuring that the observed changes are due to a specific increase in acetylation rather than differences in sample amount.[10][11]
References
-
Taylor, D. M., & Maxwell, M. M. (2018). Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders. Frontiers in Molecular Neuroscience. [Link]
-
Chesta, M. E., et al. (2013). Quantification of acetylated tubulin. Cytoskeleton. [Link]
-
Neuromedicine. (2018). Sirtuins and Neurodegeneration. Neurology Journal. [Link]
-
Marton, O., & Gonzalez-Billault, C. (2017). SIRT2 in age-related neurodegenerative disorders. Aging. [Link]
-
Singh, P., et al. (2017). Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration. Journal of Neuroscience Research. [Link]
-
Heltweg, B., et al. (2006). A Homogeneous Time-Resolved Fluorescence Screen to Identify SIRT2 Deacetylase and Defatty-Acylase Inhibitors. PLoS ONE. [Link]
-
Wikipedia. Sirtuin 2. [Link]
-
ResearchGate. The deacetylase substrates of SIRT2. [Link]
-
ResearchGate. Quantification of acetylated α-tubulin of P. sativum. [Link]
-
Pandithage, R., et al. (2022). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology. [Link]
-
Epigenase. SIRT2 Inhibitor Screening Assay Kit (Fluorometric). [Link]
-
Lelis, F. J., et al. (2019). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Journal of Medicinal Chemistry. [Link]
-
Di Martino, E., et al. (2023). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Molecules. [Link]
-
PubChem. This compound. [Link]
-
Geltink, R. I. K., et al. (2017). Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells. Cell Reports. [Link]
-
Chung, Y. L., et al. (2021). Current Trends in Sirtuin Activator and Inhibitor Development. Molecules. [Link]
-
Suzuki, T., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubMed. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). [Link]
Sources
- 1. SIRT2 in age-related neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins and Neurodegeneration [jneurology.com]
- 6. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 9. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 10. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: A Scalable and Cost-Effective Synthesis of N-(3-acetylphenyl)-2-methoxybenzamide
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of N-(3-acetylphenyl)-2-methoxybenzamide, a valuable building block in medicinal chemistry and materials science. The described two-step, one-pot methodology is designed for robustness and economic viability, making it suitable for kilogram-scale production. The protocol first involves the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride using thionyl chloride, followed by an in-situ acylation of 3-aminoacetophenone. This guide delves into the rationale behind the chosen synthetic strategy, offers a detailed step-by-step procedure, and outlines the necessary analytical methods for product characterization, providing researchers and process chemists with a reliable and efficient manufacturing process.
Introduction and Strategic Rationale
This compound is a bespoke chemical entity with potential applications as an intermediate in the synthesis of pharmaceuticals and functional materials. The amide bond is a cornerstone of many biologically active molecules, and the development of efficient and scalable amidation methods is a perpetual focus in process chemistry.[1][2]
For the synthesis of this compound, a classical and highly efficient approach is the acylation of an amine with an acyl chloride. This method is particularly well-suited for scale-up due to the high reactivity of the acyl chloride intermediate and the generally high yields achieved.[3][4] The direct coupling of a carboxylic acid and an amine often requires coupling agents that can be expensive and generate significant waste, making them less ideal for large-scale production.[1]
The chosen strategy for this protocol involves a two-step, one-pot synthesis. First, 2-methoxybenzoic acid is converted to 2-methoxybenzoyl chloride using thionyl chloride (SOCl₂). Thionyl chloride is a cost-effective and highly effective reagent for this transformation.[3][5] The resulting acyl chloride is then reacted in-situ with 3-aminoacetophenone to form the desired amide. This one-pot approach minimizes handling of the moisture-sensitive acyl chloride and improves overall process efficiency.
Reaction Scheme and Workflow
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the two-step, one-pot synthesis.
The experimental workflow is designed to be linear and efficient for a scale-up operation:
Caption: Experimental workflow from starting materials to final product characterization.
Materials and Methods
Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2-Methoxybenzoic Acid | 579-75-9 | C₈H₈O₃ | 152.15 | Sigma-Aldrich |
| 3-Aminoacetophenone | 99-03-6 | C₈H₉NO | 135.16 | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Sigma-Aldrich |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | VWR |
| Sodium Bicarbonate (NaHCO₃), Saturated Solution | 144-55-8 | NaHCO₃ | 84.01 | VWR |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer, FT-IR spectrometer, melting point apparatus, HPLC system
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
Step 1: Formation of 2-Methoxybenzoyl Chloride (in-situ)
-
Set up a clean and dry jacketed glass reactor equipped with an overhead stirrer, reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH), and a temperature probe.
-
Charge the reactor with 2-methoxybenzoic acid (1.0 eq.) and dichloromethane (DCM, 5 mL per gram of carboxylic acid).
-
Begin stirring to form a slurry.
-
Slowly add thionyl chloride (1.2 eq.) to the mixture via an addition funnel over 30 minutes. An exothermic reaction and gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Once the reaction is complete, cool the mixture to 0-5 °C using a cooling circulator.
Step 2: Amide Formation
-
In a separate vessel, dissolve 3-aminoacetophenone (1.0 eq.) and triethylamine (1.5 eq.) in DCM (3 mL per gram of amine).
-
Slowly add the solution of 3-aminoacetophenone and triethylamine to the cold acyl chloride solution in the reactor via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.
Step 3: Work-up and Purification
-
Upon completion, slowly quench the reaction by adding deionized water (5 mL per gram of starting carboxylic acid).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 3 mL/g), saturated NaHCO₃ solution (2 x 3 mL/g), and brine (1 x 3 mL/g).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a solid.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic, methoxy, acetyl, and amide protons |
| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretch, C=O (amide and ketone), and C-O stretches |
| HPLC Purity | ≥98% |
Discussion of Scale-up Considerations
-
Reagent Selection: The use of thionyl chloride is a cost-effective choice for large-scale production compared to peptide coupling reagents.
-
Solvent Selection: Dichloromethane is an effective solvent for this reaction. However, for industrial applications, alternative solvents with better environmental profiles, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), could be explored.
-
Temperature Control: The exothermic nature of both the acyl chloride formation and the subsequent amidation requires careful temperature control, especially on a larger scale. A jacketed reactor with a reliable cooling system is essential to prevent side reactions and ensure safety.
-
Work-up and Purification: The aqueous work-up is designed to remove unreacted starting materials, byproducts, and the triethylamine hydrochloride salt. Recrystallization is a robust and scalable method for obtaining a high-purity final product. The choice of recrystallization solvent may need to be optimized at scale to maximize yield and purity.
-
Safety: The evolution of HCl and SO₂ gases during the acyl chloride formation step necessitates the use of a scrubber to neutralize these acidic gases.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of this compound. The use of a cost-effective acyl chloride-based method and a one-pot procedure makes this process suitable for large-scale manufacturing. The comprehensive guidelines on reaction execution, work-up, and purification provide a solid foundation for researchers and process chemists to produce this valuable chemical intermediate with high purity and yield.
References
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(39), 34468–34475.
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-acetylphenyl)-2-methoxybenzamide
Welcome to the dedicated technical support guide for the synthesis of N-(3-acetylphenyl)-2-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the amide coupling of 2-methoxybenzoic acid and 3-aminoacetophenone, providing in-depth, field-proven insights and troubleshooting protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing diagnostic workflows and corrective actions.
Q1: My reaction yield is significantly lower than expected, or I've isolated no desired product. What are the most common causes?
Low or no yield in this amide synthesis typically points to one of three areas: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or competing side reactions.[1] The root cause often depends on the chosen synthetic route.
Primary Causes & Solutions:
-
Route 1: Carbodiimide Coupling (e.g., EDC, DCC)
-
Incomplete Carboxylic Acid Activation: Ensure your coupling reagent (e.g., EDC) is fresh and used in sufficient quantity (typically 1.1-1.5 equivalents). The presence of moisture can hydrolyze the activated acid intermediate, so using anhydrous solvents is critical.[1]
-
Premature Amine Deactivation: The amine (3-aminoacetophenone) can react with the carboxylic acid (2-methoxybenzoic acid) in a simple acid-base reaction to form an ammonium salt.[2] This protonated amine is no longer nucleophilic. To prevent this, the carboxylic acid should be pre-activated with the coupling reagent for a short period (10-15 minutes) before adding the amine.[1]
-
Solvent Effects: In highly polar aprotic solvents like DMF, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is a common failure mode. Consider using a less polar solvent like Dichloromethane (DCM) or adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to trap the activated intermediate as a more stable active ester.
-
-
Route 2: Acyl Chloride Method
-
Incomplete Acyl Chloride Formation: The conversion of 2-methoxybenzoic acid to 2-methoxybenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be incomplete.[3] This step sometimes requires gentle heating.[3] It's crucial to remove any excess chlorinating agent under vacuum before adding the amine.
-
Amine Protonation: The reaction of the acyl chloride with the amine generates one equivalent of HCl.[4] This HCl will immediately protonate a second equivalent of the starting amine, rendering it inactive. It is essential to include a non-nucleophilic base , such as triethylamine (Et₃N) or pyridine (at least 2 equivalents), to scavenge the HCl as it forms.[]
-
Here is a logical flow to diagnose the issue:
Caption: Diagnostic workflow for troubleshooting low product yield.
Q2: I observe a significant amount of an insoluble white precipitate during my DCC-mediated coupling. What is it and how should I handle it?
This precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the dicyclohexylcarbodiimide (DCC) coupling agent.[6]
-
Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. When the amine attacks this intermediate, the amide bond is formed, and DCC is released as the highly stable and poorly soluble DCU.
-
Significance: The insolubility of DCU is a key feature of using DCC. It drives the reaction forward by Le Chatelier's principle. However, it can also trap the desired product, reducing the isolated yield.
-
Protocol for Removal:
-
After the reaction is complete (as monitored by TLC or LC-MS), dilute the reaction mixture with a suitable solvent like DCM or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the bulk of the DCU precipitate.
-
Wash the filter cake thoroughly with additional solvent to recover any trapped product.
-
Proceed with the standard aqueous workup of the filtrate. Note: If the product is also poorly soluble, this method can be problematic. In such cases, switching to a coupling reagent with a water-soluble urea byproduct, like EDC, is highly recommended.[6]
-
Q3: My analytical data (NMR/LC-MS) shows a major byproduct. What is its likely identity?
Beyond unreacted starting materials, several side products can form depending on your reaction conditions.
| Side Product Identity | Probable Cause & Mechanism | How to Mitigate |
| N-acylurea | Carbodiimide + Polar Solvent (DMF): The highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement to the stable and unreactive N-acylurea. This is irreversible and a dead-end for the reaction. | Add 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form an active ester, which is less susceptible to rearrangement but still reactive towards the amine.[1] Alternatively, use a less polar solvent like DCM. |
| 2-Methoxybenzoic Anhydride | High concentration of activated acid: The activated carboxylic acid intermediate can be attacked by another molecule of 2-methoxybenzoic acid instead of the intended amine. This forms the symmetric anhydride. | Ensure the amine is present and ready for reaction. Pre-activation of the acid should be brief (10-15 min). Using a slight excess of the amine (1.1 eq) can also favor the desired reaction. |
| Guanidinium Species | Direct reaction of Amine + Coupling Agent: Some coupling reagents (especially uronium/aminium salts like HBTU) can react directly with the amine to form a guanidinium byproduct. | The order of addition is critical. Always add the coupling reagent to the carboxylic acid first to allow for activation before introducing the amine. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for a reliable synthesis of this compound?
We recommend the EDC/HOBt coupling method for its reliability, mild conditions, and simple workup due to the water-solubility of the EDC byproduct.[6]
-
To a solution of 2-methoxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous Dichloromethane (DCM, approx. 0.2 M) at 0 °C, add EDC hydrochloride (1.2 eq).
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the HOBt active ester.
-
Add 3-aminoacetophenone (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Q2: What is the underlying mechanism for carbodiimide-mediated amide bond formation with an additive like HOBt?
The mechanism involves the formation of a highly reactive O-acylisourea intermediate which is then converted to a more stable, yet still reactive, HOBt-ester. This two-step activation process minimizes side reactions like racemization (if applicable) and N-acylurea formation.[1][6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Q3: How do I choose between the carbodiimide and acyl chloride methods?
The choice depends on the scale of the reaction, the presence of other sensitive functional groups, and cost considerations.
| Feature | Carbodiimide Method (e.g., EDC/HOBt) | Acyl Chloride Method |
| Conditions | Mild, room temperature, neutral pH possible.[2] | Can be harsh (e.g., heating with SOCl₂), generates corrosive HCl.[3][] |
| Scope | Excellent for substrates with sensitive functional groups. | May not be suitable for acid- or heat-sensitive molecules. |
| Procedure | Typically a one-pot reaction.[7] | A two-step procedure (acid activation, then coupling).[7] |
| Byproducts | Water-soluble urea (EDC) or insoluble urea (DCC).[6] | HCl gas and SO₂ (if using SOCl₂). Requires a base scavenger.[3] |
| Cost | Coupling reagents are generally more expensive. | Reagents like SOCl₂ and Et₃N are inexpensive bulk chemicals. |
| Recommendation | Ideal for lab-scale, discovery chemistry, and complex molecules. | Suitable for large-scale synthesis of robust molecules where cost is a factor. |
References
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Reddit r/Chempros. Carbodiimide amide coupling reaction sideproduct. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
Ismail, M. M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 130-135. [Link]
-
Reddit r/Chempros. Tips and tricks for difficult amide bond formation?. [Link]
-
Chemguide. The Preparation of Amides. [Link]
-
Chemistry LibreTexts. Making Amides from Acyl Chlorides. [Link]
-
ResearchGate. Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide. [Link]
Sources
Understanding the Fundamentals: The Buchwald-Hartwig Amination
Sources
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- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Technical Support Center: N-(3-acetylphenyl)-2-methoxybenzamide Degradation Product Analysis
Welcome to the technical support center for the analysis of N-(3-acetylphenyl)-2-methoxybenzamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical protocols. As Senior Application Scientists, we aim to provide not just procedures, but the underlying scientific rationale to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during the stability testing and degradation analysis of this compound.
Q1: What are the most probable degradation pathways for this compound under stress conditions?
A1: Understanding the chemical structure of this compound is key to predicting its degradation. The molecule possesses an amide linkage, a methoxy group, and an acetyl group, which are susceptible to specific types of degradation.
-
Hydrolytic Degradation: The amide bond is the most likely point of cleavage under hydrolytic conditions (acidic or basic). Amides resist hydrolysis in neutral water but the reaction is catalyzed by acid or base.[1]
-
Oxidative Degradation: The molecule has several sites susceptible to oxidation, although it is generally stable. Strong oxidizing agents like hydrogen peroxide could potentially lead to N-oxide formation or other complex oxidative products. The selection of the oxidizing agent and its concentration is critical.
-
Photolytic Degradation: Aromatic compounds can be susceptible to photodegradation. Exposure to UV or specific wavelengths of light may induce rearrangements or cleavage, potentially affecting the phenyl rings or the side chains. Photolabile compounds should be stored in amber glass containers.[2]
-
Thermal Degradation: At elevated temperatures, thermal energy can induce decomposition. For benzamide derivatives, this can lead to complex fragmentation patterns, including cleavage of the amide bond or side chains.[3][4]
Q2: I need to develop a stability-indicating method. How should I design the forced degradation study for this compound?
A2: A forced degradation study is essential to develop and validate a stability-indicating analytical method.[5] The goal is to generate a target degradation of 5-20% to ensure you can detect and resolve the degradation products from the parent compound.[6] This process is guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
The study involves subjecting the Active Pharmaceutical Ingredient (API) to stress conditions more severe than accelerated stability testing. Below is a typical set of conditions.
| Stress Condition | Typical Reagents and Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C | To challenge the amide linkage and other acid-labile groups. Heat accelerates the reaction.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C | To induce base-catalyzed hydrolysis of the amide bond.[2][7] |
| Oxidation | 3% to 30% H₂O₂, room temperature or slightly heated | To simulate oxidative stress. Hydrogen peroxide is a common and effective oxidizing agent for these studies. |
| Thermal Degradation | Dry heat, 80-105°C (in solid state and solution) | To assess the intrinsic thermal stability of the molecule.[8] |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | To evaluate the potential for degradation upon exposure to light, which is critical for packaging and storage decisions.[2] |
Q3: I've run my forced degradation samples and see several new, small peaks in my HPLC chromatogram. What are my immediate next steps?
A3: The appearance of new peaks is the expected outcome. The immediate goal is to confirm they are genuine degradation products and to ensure your analytical method is suitable for quantifying them.
-
Verify Peak Purity: Use a Photodiode Array (PDA) detector to check the peak purity of the parent this compound peak. If the peak is spectrally pure, it indicates good resolution from the new impurities.
-
Perform a Mass Balance Analysis: The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95% and 105%. A good mass balance provides confidence that all major degradation products are being detected.
-
Check for Placebo/Blank Interference: Inject a stressed placebo (if working with a drug product) and a stressed blank (diluent) to ensure none of the new peaks originate from excipients or the solvent.
-
Confirm Specificity: The primary goal of a stability-indicating method is specificity. Your method must be able to resolve the parent peak from all potential degradation products and process impurities.[9] If peaks are co-eluting, the method must be re-optimized.
Q4: What are the most effective analytical techniques for identifying the structures of these new degradation products?
A4: A multi-technique approach is most effective for structural elucidation.
-
High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS): This is the cornerstone technique.
-
LC-MS/MS: Provides molecular weight information (from the parent ion) and structural fragments (from MS/MS scans). This data allows you to piece together the structure of the degradant. For example, identifying fragments corresponding to 2-methoxybenzoic acid and 3-aminoacetophenone would strongly suggest hydrolytic cleavage.[10][11]
-
High-Resolution Mass Spectrometry (HRMS, e.g., LC-QTOF): Provides a highly accurate mass measurement, which can be used to determine the elemental composition (chemical formula) of the unknown impurity.[11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, and 2D-NMR). NMR provides unambiguous information about the connectivity of atoms in the molecule.[10]
Caption: A typical workflow for identifying unknown degradation products.
Q5: My current reversed-phase HPLC method shows a new impurity peak co-eluting with the main this compound peak under acidic stress conditions. How can I improve the separation?
A5: Co-elution is a common challenge in method development. Here is a systematic troubleshooting guide to improve resolution.
-
Adjust Mobile Phase Strength:
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Causality: This increases the retention time of all components, which may provide sufficient separation between the main peak and the impurity. A slower gradient can also significantly improve resolution.
-
-
Modify Mobile Phase pH:
-
Action: Adjust the pH of the aqueous portion of your mobile phase. The likely hydrolysis products (2-methoxybenzoic acid and 3-aminoacetophenone) have different ionization properties than the parent amide.
-
Causality: Changing the pH will alter the charge state of acidic or basic functional groups on the analytes, which dramatically affects their retention on a reversed-phase column. For example, suppressing the ionization of the carboxylic acid degradant by lowering the pH will make it more retained.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different selectivities (different types of interactions with the analyte and stationary phase). This change can alter the elution order and improve resolution.
-
-
Evaluate a Different Column:
-
Action: Switch to a column with a different stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column).
-
Causality: Different stationary phases provide alternative separation mechanisms. A Phenyl-Hexyl column, for instance, offers pi-pi interactions which can be beneficial for separating aromatic compounds like your analyte and its degradants.[12]
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 4 hours.
-
Withdraw samples at intermediate time points (e.g., 1, 2, and 4 hours).
-
Cool the samples, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 4 hours.
-
Withdraw samples, cool, neutralize with 1 M HCl, and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples, quench any remaining peroxide if necessary, and dilute to the final concentration.
-
-
Thermal Degradation:
-
Place a small amount of solid API in a vial and heat in an oven at 105°C for 24 hours.
-
Separately, reflux a solution of the API at ~100 µg/mL in its diluent for 24 hours.
-
Prepare the solid sample for analysis by dissolving and diluting to the final concentration.
-
-
Photolytic Degradation:
-
Expose both solid API and a solution of the API to ICH-specified light conditions.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Prepare samples for analysis by dissolving/diluting to the final concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA method.
Caption: Workflow for conducting a forced degradation study.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- Dubey, N., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- BioPharm International. (n.d.).
- Raval, A., et al. (2013).
- Zuba, D., et al. (2012). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. PubMed.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Patel, Y., & Satheeshkumar, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Vignaduzzo, S. E., & Castellano, P. M. (n.d.). Trends in Analytical chemistry. CONICET.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- ResearchGate. (2025). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group.
- ResearchGate. (n.d.). (PDF)
- National Center for Biotechnology Inform
- Wikipedia. (n.d.). Benzamide.
- ResearchGate. (n.d.).
- BLDpharm. (n.d.). 312588-72-0|N-(3-Acetylphenyl)-2-ethoxybenzamide.
- PubMed. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)
- Der Pharma Chemica. (n.d.). Stability indicating RP-UPLC method for the determination of Lacosamide and its impurities in Bulk drugs and its pharmaceutical.
- csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- National Institutes of Health. (2023).
- PubChemLite. (n.d.). N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3).
- ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- PubChem. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide.
- MDPI. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends.
- PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide.
- University of Helsinki. (n.d.).
- PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
- ResearchGate. (2025). (PDF) Thermal stability and degradation of poly (N-phenylpropionamide)
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Troubleshooting low solubility of "N-(3-acetylphenyl)-2-methoxybenzamide" in DMSO
Introduction
This guide provides in-depth troubleshooting for researchers encountering low solubility of N-(3-acetylphenyl)-2-methoxybenzamide in dimethyl sulfoxide (DMSO). As a compound featuring both amide and acetyl functionalities, its solubility behavior can be complex. This document offers a logical, step-by-step approach to diagnose and resolve these issues, ensuring the integrity and reproducibility of your experiments. We will explore the underlying chemical principles for each recommendation, empowering you to make informed decisions in your research.
Compound Overview
This compound is an organic compound whose structure suggests moderate lipophilicity. While DMSO is a powerful, versatile solvent capable of dissolving a wide array of compounds, challenges can still arise due to factors like compound purity, solvent quality, and handling procedures.[1]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅NO₃ | [2] |
| Molecular Weight | 269.29 g/mol | [2] |
| Structure | (Structure based on name) |
Level 1: Initial Troubleshooting & Quick Checks
This section addresses the most common and easily solvable issues related to compound dissolution.
Q1: My freshly prepared solution of this compound in DMSO is cloudy or has visible particles. What should I do first?
Answer:
Immediate cloudiness or visible particulates upon initial mixing often point to either insufficient physical agitation or issues with solvent quality.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for cloudy solutions.
Detailed Steps & Explanations:
-
Ensure Adequate Mixing: Before escalating, ensure the solution has been mixed thoroughly. Many compounds require significant mechanical energy to overcome crystal lattice forces.
-
Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] Water contamination is a primary cause of reduced solubility for many organic compounds.[7][8]
-
Expertise & Causality: When DMSO absorbs water, its polarity increases, and the solvent's hydrogen-bonding network becomes more structured. This change can significantly decrease its ability to solvate lipophilic molecules like this compound.[5] This can lead to the compound precipitating out of a solution that was previously clear.[5][7]
-
Trustworthiness Check: If you suspect water contamination, the most reliable step is to discard the suspect solvent and open a new, sealed bottle of anhydrous, high-purity DMSO (e.g., ≥99.9%). Repeat the dissolution process. If the compound now dissolves, your previous DMSO stock was likely compromised.
-
Q2: What are the best practices for handling and storing DMSO to maintain its quality?
Answer:
Proper handling is critical to prevent water absorption and maintain DMSO's solvent capacity.
-
Storage: Store DMSO in tightly sealed, small-volume containers in a cool, dry place, away from heat and light.[9] Using smaller bottles minimizes the headspace and air exposure each time the bottle is opened.
-
Handling:
-
Always work in an environment with low humidity if possible.
-
Minimize the time the container is open to the atmosphere.
-
Use dry, clean pipettes and tubes for all transfers.[4]
-
For highly sensitive experiments, consider using a dry nitrogen box.
-
-
Stock Solutions: Once your compound is dissolved, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] This practice prevents repeated freeze-thaw cycles, which can introduce moisture and promote compound precipitation.[5][7]
Level 2: Enhancing Solubility with Physical Methods
If basic mixing and high-quality DMSO do not resolve the issue, applying additional energy can often overcome the solubility barrier.
Q3: The compound still won't dissolve after vortexing. Can I use sonication or heat?
Answer:
Yes, sonication and gentle heating are standard and effective methods for increasing solubility. However, they must be applied cautiously as excessive energy can lead to compound degradation.[3]
Troubleshooting Workflow for Physical Methods:
Caption: Workflow for applying physical methods to enhance solubility.
Method 1: Sonication
-
Expertise & Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates localized high-energy jets and shockwaves that break apart compound aggregates and enhance solvent-solute interaction, facilitating dissolution without a significant increase in bulk temperature.
-
Protocol 1: Bath Sonication
-
Place your sealed vial containing the compound-DMSO mixture into a standard laboratory water bath sonicator.
-
Ensure the water level in the bath is sufficient to cover the solvent level in your vial.
-
Sonicate for 10-15 minute intervals.
-
After each interval, visually inspect the solution. If undissolved material remains, vortex the vial for 30 seconds and repeat the sonication.
-
Method 2: Gentle Heating
-
Expertise & Causality: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces within the compound's crystal lattice. According to the principles of thermodynamics, for most solids, solubility increases with temperature.
-
Trustworthiness & Caution: The amide bond in your compound can be susceptible to hydrolysis, and other degradation pathways may be accelerated by heat. Never heat above 40-50°C unless you have stability data suggesting otherwise.
-
Protocol 2: Gentle Warming
-
Place your sealed vial in a water bath or heating block set to 37°C.[3]
-
Allow the vial to warm for 5-10 minutes.
-
Remove the vial and vortex for 1-2 minutes.
-
Visually inspect the solution. If necessary, repeat the cycle.
-
Crucially , after dissolving with heat, you must proceed to Level 4: Validation to confirm the compound has not degraded.
-
Level 3: Advanced Strategy - The Use of Co-solvents
When physical methods are insufficient or not desired, altering the solvent system itself is the next logical step.
Q4: My compound will not dissolve even with heat and sonication. Can I use a co-solvent with DMSO?
Answer:
Yes, using a co-solvent is an advanced technique to modify the overall polarity and solvating properties of your solvent system. However, this must be done with careful consideration of your downstream application.
-
Expertise & Causality: A co-solvent works by altering the dielectric constant and hydrogen bonding characteristics of the primary solvent (DMSO).[10] For a molecule like this compound, a less polar, aprotic co-solvent might improve solvation of its lipophilic regions without disrupting the favorable interactions with the polar amide and ketone groups. Co-solvents can also act by reducing the viscosity of DMSO, which can improve mass transport and facilitate dissolution.[11]
Recommended Co-solvents & Considerations:
| Co-Solvent | Class | Rationale for Use | Downstream Assay Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Structurally similar to DMSO, can disrupt crystal packing. Often has different solvating power for specific functional groups. | Check for compatibility with your cell lines or assay components; can have higher cytotoxicity than DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Excellent solubilizer for a wide range of organic compounds.[12] | Higher boiling point than DMSO. Ensure it does not interfere with detection methods (e.g., fluorescence). |
| Ethanol | Polar Protic | Can introduce hydrogen bonding which may be favorable for the amide group. | Can alter protein conformation. Ensure the final concentration is well below levels that affect your biological system. |
-
Protocol 3: Co-Solvent Testing
-
Prepare small-volume mixtures of DMSO and the chosen co-solvent (e.g., 9:1, 4:1, 1:1 ratios of DMSO:co-solvent).
-
Attempt to dissolve a small, known amount of your compound in each mixture, starting with the lowest concentration of co-solvent.
-
Use the vortexing, sonication, and gentle heating methods described in Level 2.
-
Important: Always run a parallel control in your final assay with the same DMSO/co-solvent mixture to account for any effects of the solvent system itself.
-
Level 4: Validation & Quality Control
Successfully dissolving your compound is only half the battle. You must ensure it remains in solution and is chemically intact.
Q5: I've managed to get my compound into solution using heat. How can I be sure it hasn't degraded?
Answer:
Verifying the chemical integrity of your compound after applying stress (like heat) is essential for trustworthy data. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS).[13][14]
-
Expertise & Causality: A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[13] When you analyze your freshly prepared solution, you should see a single major peak corresponding to your compound. The appearance of new peaks, or a decrease in the area of the main peak compared to a non-heated control, would indicate degradation.
Validation Workflow:
Caption: Workflow for validating compound stability after dissolution.
-
Self-Validating Protocol:
-
Prepare a Control: Prepare a saturated suspension of the compound in DMSO at room temperature without heating.
-
Prepare Your Test Sample: Use your chosen method (e.g., heating) to fully dissolve the compound.
-
Analyze: Dilute both samples in an appropriate mobile phase and analyze them using a suitable HPLC/LC-MS method.
-
Compare: The chromatogram from your dissolved sample should show only the main peak present in the control sample, with a significantly larger area under the curve. The mass spectrum should confirm the parent mass.
-
Q6: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?
Answer:
This is a very common issue known as "crashing out" and occurs because the compound is much less soluble in the aqueous assay buffer than in the DMSO stock.[15]
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration in your assay.[15]
-
Optimize Dilution Protocol:
-
Perform serial dilutions in 100% DMSO first to get closer to your final concentration before the final dilution into the aqueous buffer.[15][16]
-
When making the final dilution, add the DMSO stock to the aqueous buffer dropwise while vortexing or mixing vigorously. This rapid dispersion can help prevent localized supersaturation.[4]
-
-
Reduce Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent effects and potential toxicity.[3][17]
-
Use Additives in the Assay Buffer (Advanced): If compatible with your assay, consider adding solubilizing agents like non-ionic surfactants (e.g., Tween-80) or cyclodextrins to your aqueous buffer.[17][]
Safety Information
Q7: What are the key safety precautions when working with DMSO?
Answer:
While DMSO has low toxicity, its ability to readily penetrate the skin is a primary safety concern, as it can carry dissolved substances with it into the body.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear appropriate gloves (butyl rubber is recommended over nitrile for prolonged contact), a lab coat, and safety goggles.[9][21]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[22]
-
Spills: In case of a small spill, absorb with an inert material and clean the area with soap and water. For large spills, evacuate the area and follow your institution's emergency procedures.[22]
-
Waste Disposal: Dispose of DMSO and solutions containing it as hazardous chemical waste according to your institutional guidelines.[21]
References
-
Scribd. (n.d.). SOP Dimethyl Sulfoxide. [Link]
-
Yufeng. (2022). The safe use of dimethyl sulfoxide in the laboratory. [Link]
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Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. [Link]
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University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
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Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198. [Link]
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Hoelke, B. et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 1(4), 144–148. [Link]
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University of Waterloo. (2023). DIMETHYL SULFOXIDE (DMSO). [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]
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PubChem. (n.d.). This compound. [Link]
-
Blog. (2025). What is the solubility of DMSO Liquid in different organic solvents?[Link]
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Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
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Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
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LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4). [Link]
-
ResearchGate. (2014). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA. [Link]
-
Balakin, K. V. et al. (2006). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of chemical information and modeling, 46(5), 2220–2234. [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?[Link]
-
Rilo, E. et al. (2010). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, 12(9), 1544-1547. [Link]
-
Bioinfo Publications. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?[Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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ResearchGate. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? Is there a way to access how much water has been absorbed?[Link]
-
Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]
-
Liyana-Arachchi, T. P. et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1630–1641. [Link]
-
PubChemLite. (n.d.). N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). [Link]
-
PubChem. (n.d.). N-(3-methylphenyl)-2-(oxiran-2-ylmethoxy)benzamide. [Link]
-
National Institutes of Health. (n.d.). Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. [Link]
-
Cheméo. (n.d.). Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). [Link]
-
ResearchGate. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. [Link]
-
PubChem. (n.d.). N-(3-acetylphenyl)-2,4,5-trimethoxybenzamide. [Link]
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- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.cn [medchemexpress.cn]
- 19. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]
- 20. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uwaterloo.ca [uwaterloo.ca]
- 22. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of N-(3-acetylphenyl)-2-methoxybenzamide
Welcome to the Technical Support Center for "N-(3-acetylphenyl)-2-methoxybenzamide." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your experimental success.
I. Overview of Purification Challenges
This compound, a substituted N-aryl benzamide, presents purification challenges typical of this class of compounds. Its successful isolation in a highly pure form is critical for accurate downstream applications, including biological screening and structural analysis. Common difficulties arise from the presence of structurally similar impurities, unreacted starting materials, and the compound's own physicochemical properties that can complicate crystallization and chromatographic separation.
This guide provides a structured approach to overcoming these challenges, focusing on the causality behind experimental choices to empower you with a robust, self-validating purification strategy.
II. Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Question 1: My crude product is a dark, oily residue after the initial work-up. How can I solidify it for further purification?
Answer: Obtaining an oily product is a common issue, often due to the presence of impurities that depress the melting point or inhibit crystallization. Here are several strategies to induce solidification:
-
Trituration: This is the first and simplest method to try. It involves repeatedly "washing" the oil with a solvent in which the desired compound is insoluble, or sparingly soluble, while the impurities are more soluble. For this compound, non-polar solvents are a good starting point.
-
Recommended Solvents for Trituration:
-
Hexanes or Heptane
-
Diethyl ether
-
A mixture of hexanes and a small amount of ethyl acetate.
-
-
Procedure: Add a small volume of the cold solvent to the oil and vigorously scratch the sides of the flask with a glass rod or spatula. The mechanical agitation and the presence of a non-solvent can induce nucleation and crystallization.
-
-
Seeding: If you have a small amount of pure, solid this compound from a previous batch, adding a tiny crystal (a "seed crystal") to the oil can initiate crystallization.
-
Solvent Removal under High Vacuum: Ensure all residual solvent from the work-up (e.g., dichloromethane, ethyl acetate) has been thoroughly removed. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
Question 2: I'm struggling with recrystallization. The compound either "oils out" or the recovery is very low. What should I do?
Answer: Recrystallization is a powerful purification technique, but success hinges on selecting the right solvent system and controlling the cooling rate.
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid phase rather than a solid. It typically happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is supersaturated and cools too quickly.
-
Solutions:
-
Re-heat and Add More "Good" Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of the solvent in which your compound is more soluble (the "good" solvent) to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask with glass wool or paper towels can promote the formation of larger, purer crystals.[1]
-
Change Solvent System: A lower boiling point solvent system might be necessary.
-
-
-
Low Recovery: This usually indicates that the compound has significant solubility in the mother liquor even at low temperatures.
-
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Use a "Good" Solvent/"Poor" Solvent System: Dissolve the crude product in a minimum of a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, add a "poor" solvent (e.g., water, hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. For N-aryl benzamides, common systems include ethanol/water and ethyl acetate/hexanes.[2]
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop. Be aware that the second crop may be less pure than the first.
-
-
Question 3: Column chromatography is not giving me good separation of my product from a closely-eluting impurity. How can I improve the resolution?
Answer: Achieving good separation of structurally similar compounds on a silica gel column requires careful optimization of the mobile phase.
-
Mobile Phase Selection: For N-aryl benzamides, a mixture of a non-polar solvent like hexanes or petrol ether and a more polar solvent like ethyl acetate is a common starting point. A typical mobile phase for a related compound was a 2:1 mixture of petrol and ethyl acetate.[1]
-
To Improve Separation:
-
Decrease Polarity: If your compound and the impurity are eluting too quickly (high Rf value), decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%).
-
Use a Shallow Gradient: Instead of isocratic elution (a constant solvent mixture), a shallow gradient of the polar solvent can improve separation. For example, start with 5% ethyl acetate in hexanes and slowly increase to 20% over several column volumes.
-
Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can affect selectivity. Consider replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol in a non-polar solvent.
-
-
-
Column Packing and Loading:
-
Ensure the silica gel is packed uniformly to avoid channeling.
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a standard synthesis of this compound?
A1: Assuming the synthesis is a standard amidation reaction between 3-aminoacetophenone and 2-methoxybenzoyl chloride (or 2-methoxybenzoic acid with a coupling agent), the most probable impurities are:
-
Unreacted Starting Materials:
-
3-Aminoacetophenone
-
2-Methoxybenzoic acid (if from an amide coupling) or residual 2-methoxybenzoyl chloride.
-
-
Hydrolysis Product: 2-Methoxybenzoic acid can also be present due to hydrolysis of the starting benzoyl chloride or the final amide product under acidic or basic work-up conditions.
-
Byproducts from Coupling Reagents: If coupling agents like DCC or EDC are used, their corresponding urea byproducts (e.g., dicyclohexylurea) can be present.[2]
Q2: How can I effectively remove the starting materials before final purification?
A2: An acidic and a basic wash during the aqueous work-up are crucial:
-
Acid Wash: A dilute aqueous HCl wash (e.g., 1 M HCl) will protonate and extract any unreacted 3-aminoacetophenone into the aqueous layer.
-
Base Wash: A dilute aqueous NaOH or a saturated sodium bicarbonate wash will deprotonate and extract unreacted 2-methoxybenzoic acid into the aqueous layer.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques is recommended for unambiguous purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or other impurities is key.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (amide C=O, N-H, acetyl C=O).
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: Is this compound susceptible to degradation?
A4: Like many amides, this compound can be susceptible to hydrolysis of the amide bond under strong acidic or basic conditions, especially at elevated temperatures.[2] It is advisable to perform work-ups and purifications at or near room temperature and to use dilute acids and bases for washes.
IV. Experimental Protocols and Data
General Purification Workflow
Caption: General workflow for the purification of this compound.
Recommended Purification Protocols
Protocol 1: Column Chromatography
This is the recommended first-line purification method for crude this compound, especially if it is oily or shows significant impurities by TLC.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A good starting point is a mixture of Hexanes (or Petrol Ether) and Ethyl Acetate.
-
Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and monitor the elution of your compound by TLC.
-
A typical eluent for similar compounds is in the range of 4:1 to 2:1 Hexanes:Ethyl Acetate.[1]
-
-
Procedure: a. Prepare the column by packing the silica gel as a slurry in the initial, low-polarity mobile phase. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. c. Optional (Recommended for best results): Add a small amount of silica gel to the solution of your crude product and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column. d. Elute the column with the chosen mobile phase, collecting fractions. e. Analyze the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This method is suitable for purifying the solidified product obtained after chromatography or for crude material that is already substantially pure.
-
Solvent System Selection: Perform small-scale solubility tests to find the ideal solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Promising Single Solvents: Ethanol, Isopropanol, Acetone.
-
Promising Solvent Pairs:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Acetone / Water
-
-
-
Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a small amount of the chosen "good" solvent and heat the mixture to a gentle boil with stirring. c. Continue adding the hot "good" solvent dropwise until the solid just dissolves. d. If using a solvent pair, add the "poor" solvent (anti-solvent) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent. h. Dry the crystals in a vacuum oven or desiccator.
Data Interpretation
Expected Analytical Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of ~7.0-8.5 ppm).- Methoxy group protons (singlet, ~3.9-4.1 ppm).- Acetyl group protons (singlet, ~2.6 ppm).- Amide N-H proton (broad singlet, may be in the aromatic region or further downfield). |
| ¹³C NMR | - Two carbonyl carbons (amide and ketone, ~165-200 ppm).- Aromatic carbons (~110-160 ppm).- Methoxy carbon (~56 ppm).- Acetyl methyl carbon (~27 ppm). |
| IR (KBr, cm⁻¹) | - N-H stretch (~3300-3400).- Aromatic C-H stretch (~3000-3100).- Amide C=O stretch (~1640-1680).- Acetyl C=O stretch (~1680-1700).- C-O stretch (ether, ~1240-1260). |
| Mass Spec (ESI+) | - [M+H]⁺ at m/z 270.11.- [M+Na]⁺ at m/z 292.09. |
V. References
-
Benchchem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
Benchchem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
-
Google Patents. (2015). Synthetic method for 3-aminoacetophenone. CN104987311A.
-
Google Patents. (2010). Process for preparing 3-methoxypropiophenone. CN101671245A.
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.
-
PubChem. N-(3-acetylphenyl)-4-methoxybenzamide. National Center for Biotechnology Information.
-
Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
-
ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.
-
ResearchGate. (2025). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
-
ResearchGate. Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide | Request PDF.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
NIH. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
-
Google Patents. (2014). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
-
PubMed. (1994). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand.
-
OSTI.GOV. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Google Patents. (1990). Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives. US4962115A.
-
Google Patents. (2003). Synthesis of m-chloroacetophenone from benzoyl chloride. CN1403433A.
-
Google Patents. (2014). A process for the preparation of Bilastine. WO 2014/188453 A2.
Sources
Technical Support Center: Enhancing the Purity of Crude N-(3-acetylphenyl)-2-methoxybenzamide
Welcome to the Technical Support Center for the purification of N-(3-acetylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for obtaining this compound with high purity. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. Assuming a common pathway, such as the Schotten-Baumann reaction between 3-aminoacetophenone and 2-methoxybenzoyl chloride, the most likely impurities are:
-
Unreacted Starting Materials:
-
3-Aminoacetophenone
-
2-Methoxybenzoyl chloride
-
-
Byproducts from Side Reactions:
-
2-Methoxybenzoic acid (from the hydrolysis of 2-methoxybenzoyl chloride)
-
-
Process-Related Impurities:
-
Residual solvents used in the reaction or initial work-up.
-
Understanding these potential impurities is the first step in designing an effective purification strategy.
Q2: My crude product is a brownish oil, but I expect a solid. What could be the reason?
A2: The presence of unreacted starting materials, particularly the liquid 3-aminoacetophenone, and residual solvents can prevent your product from solidifying. This phenomenon, often referred to as "oiling out," can also occur during recrystallization if the impurities significantly depress the melting point of the mixture.[1][2]
Q3: Which analytical techniques are recommended to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your sample and detecting even minor impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of your compound and identifying any residual starting materials or byproducts.[1][5] Quantitative NMR (qNMR) can also be a precise method for purity determination.[6]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.
Recrystallization Troubleshooting
Q4: I'm trying to recrystallize my crude product, but it's "oiling out." How can I resolve this?
A4: "Oiling out" during recrystallization is a common issue, often caused by the crude product's melting point being lower than the boiling point of the solvent, or high impurity levels.[1][2][7] Here are several strategies to address this:
-
Lower the Solvent Boiling Point: If possible, choose a solvent or a solvent mixture with a lower boiling point.
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to ensure complete dissolution at a temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.[7]
-
Solvent System Modification: If a single solvent isn't working, a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective. A common pair for amides is ethanol/water.[7]
Q5: No crystals are forming even after my solution has cooled. What should I do?
A5: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. This creates nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.[2]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[2]
Chromatography Troubleshooting
Q6: I'm using flash column chromatography, but I'm getting poor separation of my product from an impurity. What can I do to improve the resolution?
A6: Poor separation in flash chromatography can be addressed by modifying several parameters:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If your compound and the impurity are eluting too closely, try a less polar solvent system to increase retention on the silica gel. Systematically screen different ratios of solvents like hexane and ethyl acetate using Thin Layer Chromatography (TLC) first.[7]
-
Column Dimensions: A longer and narrower column will generally provide better resolution.
-
Loading Technique: For difficult separations, dry loading the sample onto silica gel before adding it to the column can improve resolution compared to liquid loading.[7]
Experimental Protocols
Protocol 1: Purification by Recrystallization from an Ethanol/Water System
This protocol is a good starting point for the purification of moderately polar amides like this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.
-
Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase composition by running TLC plates with varying ratios of hexane and ethyl acetate. A good starting point is a 7:3 hexane:ethyl acetate mixture.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried sample to the top of the column.
-
Elution: Begin eluting with the determined mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solvent Selection for Recrystallization of N-Aryl Amides
| Solvent/System | Polarity | Rationale for Use |
| Ethanol | Polar Protic | Good solvency for amides at elevated temperatures. |
| Acetone | Polar Aprotic | Can be an effective single solvent for recrystallization. |
| Acetonitrile | Polar Aprotic | Often yields high-quality crystals for amides. |
| Ethanol/Water | Mixed | A versatile system where water acts as an anti-solvent.[7] |
| Ethyl Acetate/Hexane | Mixed | Suitable for less polar amides, with hexane as the anti-solvent. |
Table 2: Starting Conditions for Flash Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh)[7] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)[7] |
| Loading Technique | Dry Loading[7] |
Visual Logic and Workflows
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
-
Amide Workup - Biofilm Inhibitor Synthesis . (n.d.). Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Amide synthesis by acylation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations . (n.d.). University of York. Retrieved from [Link]
-
Amide Synthesis . (n.d.). Fisher Scientific. Retrieved from [Link]
-
Successful flash chromatography . (n.d.). Biotage. Retrieved from [Link]
-
Tips & Tricks: Recrystallization . (n.d.). University of Rochester. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Schotten–Baumann reaction . (n.d.). Grokipedia. Retrieved from [Link]
-
RECRYSTALLISATION . (n.d.). University of Sydney. Retrieved from [Link]
-
Synthesis and analysis of amides . (n.d.). Jawaharlal Nehru Centre for Advanced Scientific Research. Retrieved from [Link]
-
Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization . (2018). Molecules, 23(9), 2329. [Link]
-
Supporting Information - One pot transamidation... . (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography . (2025). Organic Syntheses. Retrieved from [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives . (2013). Molecules, 18(4), 4468–4484. [Link]
-
Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling... . (2024). Metabolites, 14(5), 263. [Link]
-
Benzamide Synthesis and Recrystallization . (n.d.). Scribd. Retrieved from [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction... . (2022). Food Chemistry, 369, 130932. [Link]
-
Yu, J., Wang, B., Cai, J., Yan, Q., Wang, S., Zhao, G., ... & Li, X. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS . RSC advances, 10(47), 28437-28446. [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay . Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
Sources
- 1. This compound | C16H15NO3 | CID 773670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
"N-(3-acetylphenyl)-2-methoxybenzamide" stability issues in aqueous solution
Welcome to the technical support center for N-(3-acetylphenyl)-2-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a small molecule of interest in various research and development applications. As with many benzamide derivatives, its stability in aqueous environments is a critical parameter that can influence experimental outcomes, shelf-life, and ultimately, its efficacy and safety in potential applications. The amide linkage in its structure is a primary site for potential hydrolytic degradation. This guide provides a framework for identifying and mitigating stability issues based on established principles of pharmaceutical forced degradation studies.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in aqueous solutions.
Q1: My aqueous solution of this compound is showing a decrease in concentration over time. What could be the cause?
A decrease in the concentration of this compound in an aqueous solution is likely due to chemical degradation. The most common degradation pathway for benzamide-containing compounds in aqueous media is hydrolysis of the amide bond.[3] This reaction is often catalyzed by acidic or basic conditions.[3][4] Other contributing factors could include oxidation, photodecomposition (if exposed to light), or thermal degradation if stored at elevated temperatures.[2][5]
Q2: How does the pH of the aqueous solution affect the stability of this compound?
The pH of the solution is a critical factor governing the stability of this compound. Amide bonds are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[3] At low pH (acidic conditions), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Conversely, at high pH (alkaline conditions), the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon.[4] Therefore, the compound is expected to be least stable at pH extremes and most stable in a neutral or near-neutral pH range. The optimal pH for stability should be determined experimentally.[3][7]
Q3: I'm observing the formation of new peaks in my HPLC analysis of an aged solution. What are these likely to be?
The new peaks observed in your HPLC chromatogram are likely degradation products. Given the structure of this compound, the primary degradation products would result from the cleavage of the amide bond via hydrolysis. This would yield 2-methoxybenzoic acid and 3-aminoacetophenone. It is also possible to observe further degradation of these primary products or the formation of other minor degradation products through oxidative or photolytic pathways.[2][8]
Q4: What are the best practices for preparing and storing aqueous solutions of this compound to ensure stability?
To maximize the stability of your aqueous solutions, consider the following best practices:
-
pH Control: Prepare your solutions in a buffered system to maintain a stable pH, ideally within the neutral range (pH 6-8). The exact optimal pH should be determined through stability studies.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodecomposition.[8]
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
Use of Co-solvents: If solubility is a concern, the use of co-solvents may be necessary. However, be aware that the choice of co-solvent can also influence stability.[2]
Q5: How can I quantitatively assess the stability of this compound in my specific formulation?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for quantitative stability assessment.[9][10] This method should be capable of separating the parent compound from its potential degradation products.[11] A forced degradation study is a systematic way to generate these degradation products and validate the specificity of your analytical method.[2][12] By monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time under various stress conditions, you can determine the degradation kinetics and predict the shelf-life of your solution.[1]
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.
Troubleshooting Scenario 1: Rapid Loss of Compound in Solution
-
Symptom: A significant decrease (>10%) in the concentration of this compound is observed within a short period (e.g., hours to a few days) at room temperature.
-
Potential Cause: The pH of your aqueous solution is likely in a range that promotes rapid hydrolysis (i.e., highly acidic or highly alkaline).
-
Troubleshooting Steps:
-
Measure the pH: Immediately measure the pH of your solution.
-
Adjust pH: If the pH is acidic (< 5) or alkaline (> 9), prepare fresh solutions and buffer them to a neutral pH range (e.g., with a phosphate buffer at pH 7.0-7.4).
-
Temperature Control: Store the solutions at a lower temperature (e.g., 4 °C) and monitor the concentration over time.
-
Comparative Analysis: Compare the stability of the buffered, refrigerated solution to your original solution to confirm that pH was the primary driver of instability.
-
Troubleshooting Scenario 2: Inconsistent Results Between Experiments
-
Symptom: You are observing significant variability in the concentration of this compound in freshly prepared solutions across different experimental days.
-
Potential Cause: Inconsistent solution preparation methods, particularly regarding pH, exposure to light, or temperature, can lead to variable initial degradation.
-
Troubleshooting Steps:
-
Standardize Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for solution preparation. This SOP should specify the buffer system, final pH, light protection measures, and storage conditions.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation.
-
Solvent Quality: Ensure the quality of the water and any co-solvents used. Impurities in solvents can sometimes catalyze degradation.
-
Analytical Method Validation: Verify that your analytical method is robust and reproducible.[13]
-
Troubleshooting Scenario 3: Appearance of Unknown Peaks in HPLC
-
Symptom: Your HPLC analysis shows one or more significant unknown peaks that were not present in the initial analysis of the solid compound.
-
Potential Cause: These are likely degradation products. Identifying them can provide insights into the degradation pathway.
-
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[2][5] This will help in confirming if the unknown peaks are indeed degradation products.
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks.[14] This information can help in proposing the chemical structures of the degradation products. For this compound, expected degradation products are 2-methoxybenzoic acid and 3-aminoacetophenone.
-
Reference Standards: If available, inject reference standards of the suspected degradation products to confirm their identity by comparing retention times and mass spectra.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to identify the primary degradation products.[1]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Then, dissolve it to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber (ICH Q1B conditions). Then, dissolve it to a final concentration of 100 µg/mL.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of the degradation products.
-
Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
-
Data Presentation: Example Forced Degradation Results
| Stress Condition | Incubation Time (h) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2% | 2 |
| 0.1 M NaOH (60°C) | 24 | 18.5% | 2 |
| 3% H₂O₂ (RT) | 24 | 5.8% | 1 |
| Thermal (80°C) | 48 | < 2% | 0 |
| Photolytic | - | < 1% | 0 |
Part 4: Visualizations
Diagram 1: Potential Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of this compound.
Diagram 2: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability problems.
References
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. Benchchem.
- Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. PubMed.
- Forced Degradation Studies Research Articles. R Discovery.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23).
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- N-(3-Acetylphenyl)-2-ethoxybenzamide. BLDpharm.
- N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3). PubChemLite.
- This compound | C16H15NO3 | CID 773670. PubChem.
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI.
- Benzalkonium chloride. Wikipedia.
- Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate.
- Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PubMed.
- N-(3-Acetylphenyl)-3-methylbenzamide. Santa Cruz Biotechnology.
- N-(3-acetylphenyl)benzamide | C15H13NO2 | CID 730417. PubChem.
- N-(3-acetylphenyl)-3-methoxybenzamide Product Description. ChemicalBook.
- N-(3-Acetylphenyl)-4-methoxybenzamide Product Description. ChemicalBook.
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate.
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
- Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed.
- New method for extraction, identification and quantification of Non-Intentionally Added Substances (NIAS) in polystyrene. ChemRxiv.
- Analytical methods for the determination of Novichok nerve agents and their decontamination products. Helda - University of Helsinki.
- Elucidating the pathways of degradation of denagliptin. PubMed.
- Quantitative Determination of 15 Active Components inLepidium meyenii with UHPLC-PDA and GC-MS. Semantic Scholar.
- N-[(3-methoxyphenyl)methoxy]benzamide | C15H15NO3 | CID 159001623. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 14. DSpace [helda.helsinki.fi]
Technical Support Center: Optimizing Crystallization Conditions for N-(3-acetylphenyl)-2-methoxybenzamide
Welcome to the technical support center for the crystallization of N-(3-acetylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystals of this compound. The information herein is synthesized from established principles of small molecule crystallization and specific knowledge of aromatic amide chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A good starting point for the crystallization of this compound, a benzamide derivative, would be a lower alcohol such as ethanol or methanol.[1] Acetone can also be a viable option. The general solubility of benzamides suggests that these solvents are effective for this class of compounds.[1] A mixed solvent system, such as ethanol-water, is also highly recommended.[1] This allows for fine-tuning of the solvent polarity to achieve a state of marginal solubility at room temperature, which is ideal for crystallization.
Rationale: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the driving force for crystallization upon cooling. For aromatic amides like this compound, the presence of both polar (amide, acetyl) and non-polar (phenyl rings) moieties suggests that moderately polar solvents will be most effective.
Q2: Should I expect a particular crystal morphology for this compound?
The crystal morphology (habit) of this compound can vary significantly depending on the crystallization conditions, including the solvent system, cooling rate, and the presence of impurities. It is not uncommon for aromatic amides to crystallize as needles, plates, or prisms. Slower cooling rates generally favor the formation of larger, more well-defined crystals.
Q3: Is polymorphism a concern for this compound?
Yes, polymorphism is a significant consideration for N-arylbenzamides and related aromatic amides.[2][3][4][5][6] Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability, which are critical in drug development. It is highly probable that this compound can form different polymorphs depending on the crystallization solvent and conditions.[3][5] Therefore, it is crucial to characterize the resulting crystals to identify the polymorphic form.
Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound fails to crystallize from solution.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too dilute | Too much solvent was used, and the solution is not supersaturated upon cooling. | 1. Evaporate excess solvent: Gently heat the solution to reduce its volume. 2. Add an anti-solvent: If using a mixed solvent system, slowly add a solvent in which the compound is insoluble to induce precipitation. |
| Inhibition of nucleation | The formation of initial crystal nuclei is kinetically hindered. | 1. Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches that can serve as nucleation sites.[7] 2. Add a seed crystal: Introduce a tiny crystal of this compound from a previous successful crystallization to induce growth.[7] 3. Cool to a lower temperature: Use an ice bath or refrigerator to further decrease solubility. |
| Highly pure compound | Very high purity can sometimes make nucleation difficult. | Follow the steps for inhibition of nucleation. |
Problem 2: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This happens when the melting point of the compound is lower than the temperature of the solution at the point of supersaturation.[8]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is too concentrated | The solution becomes supersaturated at a temperature above the compound's melting point. | 1. Re-heat and add more solvent: Re-dissolve the oil by heating and add a small amount of additional solvent to lower the saturation temperature. 2. Slower cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. |
| Inappropriate solvent | The solvent system may not be optimal. | Experiment with different solvents or solvent mixtures. |
Problem 3: The crystallization happens too quickly, resulting in small or impure crystals.
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[8]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Solution is highly supersaturated | The concentration of the solute is too high, leading to rapid precipitation. | 1. Re-heat and add more solvent: Re-dissolve the solid and add a small amount of extra solvent.[8] 2. Slow down the cooling process: Insulate the flask to allow for gradual cooling. |
| Rapid cooling | Placing the hot solution directly into an ice bath can cause the compound to "crash out." | Allow the solution to cool to room temperature before placing it in an ice bath. |
Problem 4: The final crystal yield is very low.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Too much solvent used | A significant amount of the compound remains dissolved in the mother liquor.[8] | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. 2. Optimize the solvent volume: In subsequent experiments, use the minimum amount of hot solvent required to dissolve the compound. |
| Premature crystallization | Crystals form during hot filtration. | 1. Use a heated funnel. 2. Add a slight excess of solvent before filtration. |
| Incomplete crystallization | The solution was not cooled for a sufficient amount of time or to a low enough temperature. | Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures like ethanol-water) at room and elevated temperatures to identify a suitable solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Add a minimal excess of solvent to prevent premature crystallization.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Characterization of Crystalline Form
It is essential to characterize the obtained crystals to determine their purity and identify the polymorphic form.[9][10][11][12][13]
-
Melting Point Analysis: Determine the melting point of the crystals. A sharp melting point is indicative of high purity. Different polymorphs will have different melting points.
-
X-Ray Diffraction (XRD):
-
Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying the polymorphic form. Each polymorph will have a unique diffraction pattern.[12]
-
Single-Crystal X-Ray Diffraction (SC-XRD): If suitable single crystals are obtained, this technique can be used to determine the precise molecular and crystal structure.[12]
-
-
Thermal Analysis:
-
Spectroscopy:
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are sensitive to the molecular environment and can distinguish between different polymorphic forms based on shifts in vibrational frequencies.[12]
-
Visualizing the Crystallization Workflow
The following diagram illustrates the general workflow for optimizing the crystallization of this compound.
Caption: A workflow diagram for the crystallization and analysis of this compound.
Understanding Polymorphism in Aromatic Amides
The ability of N-arylbenzamides to form different crystal packing arrangements is well-documented.[2][4][14] This arises from the conformational flexibility of the molecule and the various possible intermolecular interactions, such as hydrogen bonding and π-π stacking.[15]
Decision Tree for Polymorph Investigation
If different crystal habits are observed or if analytical data (e.g., DSC, PXRD) suggests the presence of more than one form, a systematic polymorph screen should be conducted.
Caption: A decision tree for investigating potential polymorphism.
For further assistance, please do not hesitate to contact our technical support team.
References
- ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Qiao, Y., Qiao, R., He, Y., et al. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Monash University.
- Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals. Oxford Academic.
- Unknown. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Recrystallization of N-(4-Formylphenyl)benzamide.
- MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
- Slideshare. (n.d.). Various techniques for study of Crystal Properties.
- ResearchGate. (2024). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ResearchGate. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
- PMC. (n.d.).
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- ACS Publications. (n.d.). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition.
- MDPI. (n.d.). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.
- FAMU. (2016).
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- PubChem. (n.d.). This compound.
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- ResearchGate. (n.d.). Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide | Request PDF.
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- Unknown. (n.d.).
- BLDpharm. (n.d.). 312588-72-0|N-(3-Acetylphenyl)-2-ethoxybenzamide.
- PubMed. (2025). An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N....
- Google Patents. (n.d.). CN109824537A - A kind of preparation method of N-(3-acetyl-2-hydroxyphenyl) acetamide.
- PubChemLite. (n.d.). N-(3-acetylphenyl)-4-methoxybenzamide (C16H15NO3).
- Unknown. (n.d.). Compound 3-[(3-acetylphenyl)sulfamoyl]-4-methyl-N-(2-methylphenyl)benzamide -....
- PubChem. (n.d.). N-(3-acetylphenyl)benzamide | C15H13NO2 | CID 730417.
- ChemicalBook. (n.d.). 316150-74-0(N-(3-Acetylphenyl)-4-methoxybenzamide) Product Description.
- PubChem. (2025). N-[(3-methoxyphenyl)methoxy]benzamide | C15H15NO3 | CID 159001623.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of "N-(3-acetylphenyl)-2-methoxybenzamide" by 2D NMR
We will move beyond a simple recitation of techniques and delve into the why—the causal logic that allows a researcher to piece together a molecular puzzle, atom by atom, bond by bond. The combination of COSY, HSQC, and HMBC spectroscopy creates a self-validating system of checks and balances, providing an exceptionally high degree of confidence in the final structural assignment.
The Molecule in Question: N-(3-acetylphenyl)-2-methoxybenzamide
Figure 1: Chemical structure of this compound.[1]
Our target molecule consists of two key fragments linked by an amide bond: a 2-methoxybenzoyl group and a 3-acetylphenyl group. Our task is to use 2D NMR to confirm the precise arrangement of all atoms and functional groups.
Pillar 1: The 2D NMR Toolkit - Principles and Purpose
While 1D ¹H and ¹³C NMR provide initial clues about the types and numbers of protons and carbons, complex molecules often suffer from signal overlap, making definitive assignments challenging. 2D NMR resolves this by spreading the information across a second frequency dimension, revealing correlations between nuclei.[2]
-
COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity. It identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). A cross-peak in a COSY spectrum is a definitive indicator that two protons are neighbors in a spin system, allowing for the tracing of aliphatic chains and aromatic substitution patterns.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps every proton directly to the carbon it is attached to. It is an exceptionally sensitive and precise technique for identifying one-bond C-H connections. An HSQC spectrum acts as a bridge, linking the proton framework established by COSY to the carbon backbone of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular skeleton. It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart. This "long-range" information is critical for connecting individual spin systems, identifying quaternary (non-protonated) carbons, and piecing together the entire molecule.
Pillar 2: Data Acquisition and Interpretation - A Practical Walkthrough
To illustrate the validation process, we will use a plausible, predicted dataset for this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C chemical shifts. The numbering scheme used for assignment is shown in Figure 1.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-11 | ~8.20 | s | 1H |
| H-13 | ~7.85 | d | 1H |
| H-14 | ~7.75 | d | 1H |
| H-6 | ~7.50 | dd | 1H |
| H-4 | ~7.45 | t | 1H |
| H-15 | ~7.40 | t | 1H |
| H-5 | ~7.10 | t | 1H |
| H-3 | ~7.05 | d | 1H |
| NH | ~8.50 | s (broad) | 1H |
| OCH₃ (C7) | ~4.00 | s | 3H |
| COCH₃ (C17) | ~2.60 | s | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) | Carbon Type |
|---|---|---|
| C-16 (C=O) | ~198.0 | Quaternary |
| C-8 (C=O) | ~165.0 | Quaternary |
| C-2 | ~157.0 | Quaternary |
| C-12 | ~138.0 | Quaternary |
| C-10 | ~137.5 | Quaternary |
| C-4 | ~132.5 | CH |
| C-6 | ~132.0 | CH |
| C-15 | ~129.0 | CH |
| C-14 | ~125.0 | CH |
| C-13 | ~123.0 | CH |
| C-1 | ~122.0 | Quaternary |
| C-11 | ~120.0 | CH |
| C-5 | ~121.5 | CH |
| C-3 | ~111.5 | CH |
| C-7 (OCH₃) | ~56.0 | CH₃ |
| C-17 (COCH₃) | ~27.0 | CH₃ |
Step-by-Step Structural Elucidation
The logic of structure elucidation involves building and connecting fragments. We will use the 2D NMR data to assemble the two aromatic rings and then link them via the amide bond.
Workflow for 2D NMR Structural Validation
Caption: General workflow for 2D NMR-based structure validation.
Fragment 1: Analysis of the 2-Methoxybenzoyl Moiety
-
COSY Analysis: We start by identifying the proton spin system on this ring. The COSY spectrum would show correlations between H-3/H-4, H-4/H-5, and H-5/H-6. This establishes the connectivity of the four adjacent aromatic protons. The methoxy protons (C7-H) and the amide proton (NH) will not show correlations to this system, confirming they are not directly bonded to these ring protons.
-
HSQC Analysis: The HSQC spectrum provides the direct one-bond correlations, locking in the carbon assignments for the protonated carbons:
-
H-3 correlates with C-3 (~111.5 ppm).
-
H-4 correlates with C-4 (~132.5 ppm).
-
H-5 correlates with C-5 (~121.5 ppm).
-
H-6 correlates with C-6 (~132.0 ppm).
-
The methoxy protons correlate with C-7 (~56.0 ppm).
-
-
HMBC Analysis: This is where we place the functional groups and identify the quaternary carbons.
-
Placing the Methoxy Group: The methoxy protons (~4.00 ppm) will show a strong three-bond correlation to C-2 (~157.0 ppm). This is the definitive link proving the methoxy group is attached to C-2.
-
Identifying the Carbonyl Carbon: Protons H-6 and H-3 will show three-bond and four-bond correlations, respectively, to the amide carbonyl carbon C-8 (~165.0 ppm).
-
Confirming Quaternary Carbons: H-3 will show a two-bond correlation to C-1, and H-6 will show a two-bond correlation to C-1.
-
Fragment 2: Analysis of the 3-Acetylphenyl Moiety
-
COSY Analysis: The COSY spectrum will reveal the coupling network of H-11/H-15, H-15/H-14, and H-14/H-13. This confirms the arrangement of protons on the second aromatic ring. The acetyl methyl protons (C17-H) will be isolated, showing no COSY cross-peaks to the aromatic system.
-
HSQC Analysis: We assign the protonated carbons of this ring:
-
H-11 correlates with C-11 (~120.0 ppm).
-
H-13 correlates with C-13 (~123.0 ppm).
-
H-14 correlates with C-14 (~125.0 ppm).
-
H-15 correlates with C-15 (~129.0 ppm).
-
The acetyl methyl protons correlate with C-17 (~27.0 ppm).
-
-
HMBC Analysis:
-
Placing the Acetyl Group: The key correlation is from the sharp singlet of the acetyl methyl protons (C17-H at ~2.60 ppm) to the acetyl carbonyl carbon C-16 (~198.0 ppm). These protons will also show three-bond correlations to C-12 on the aromatic ring, unequivocally placing the acetyl group at the C-12 position.
-
Identifying Quaternary Carbons: Protons H-11 and H-13 will show correlations to the quaternary carbon C-10.
-
Connecting the Fragments: The Crucial Amide Linkage
The final and most critical step is to confirm the connection between the two fragments. The HMBC experiment provides the definitive evidence.
-
The amide proton (NH) at ~8.50 ppm will show long-range correlations to carbons on both rings.
-
A strong three-bond correlation will be seen from the NH proton to the benzoyl carbonyl carbon (C-8) .
-
A crucial three-bond correlation will be observed from the NH proton to the phenyl carbon C-10 .
-
Weaker correlations from the NH to C-11 and C-1 may also be visible.
-
This set of correlations from a single proton (NH) to carbons in both fragments is the "smoking gun" evidence that irrefutably validates the complete structure of this compound.
Caption: Key HMBC correlations confirming the molecular skeleton.
Comparison with Alternative Techniques
While 2D NMR is exceptionally powerful, it's important to understand its place among other structural elucidation techniques.
| Technique | Strengths | Weaknesses |
| 2D NMR Spectroscopy | - Provides unambiguous atom-to-atom connectivity in solution. - Non-destructive. - Can provide 3D structural information (NOESY). | - Requires relatively large amounts of pure sample (mg scale). - Cannot determine absolute stereochemistry without chiral derivatizing agents. |
| X-Ray Crystallography | - Provides the absolute 3D structure of a molecule in the solid state with high precision.[3][4] - Gold standard for unambiguous structure determination.[5] | - Requires a suitable single crystal, which can be difficult or impossible to grow.[5] - The solid-state conformation may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | - Extremely high sensitivity (ng to pg scale). - Provides accurate molecular weight and elemental composition (High-Resolution MS).[6] - Fragmentation patterns (MS/MS) can give structural clues.[7][8] | - Does not provide direct atom-to-atom connectivity. - Isomers are often indistinguishable without chromatographic separation and standards. |
For this compound, 2D NMR is the ideal method because it directly maps the covalent framework, confirming the specific substitution patterns on both aromatic rings and the amide linkage, which would be difficult to prove definitively by MS alone and contingent on successful crystallization for X-ray analysis.
Experimental Protocols
Sample Preparation
-
Accurately weigh approximately 10-15 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup & 1D Spectra Acquisition
-
Instrument: 500 MHz NMR Spectrometer with a cryoprobe is recommended for optimal sensitivity and dispersion.
-
Locking & Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).
-
¹³C Spectrum: Acquire a proton-decoupled 1D carbon spectrum to determine its sw and o1p.
2D NMR Acquisition Parameters
a) gCOSY (gradient-selected COSY)
-
Pulse Program: cosygpqf
-
Spectral Width (F2 & F1): Use the ¹H spectral width.
-
Data Points (TD): 2048 (F2), 256 (F1).
-
Scans (NS): 4-8.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
b) gHSQC (gradient-selected HSQC with decoupling)
-
Pulse Program: hsqcetgp
-
Spectral Width: ¹H SW in F2, ¹³C SW in F1.
-
Data Points (TD): 1024 (F2), 256 (F1).
-
Scans (NS): 8-16.
-
¹J(CH) Coupling Constant: Set to an average of 145 Hz.
-
Relaxation Delay (d1): 1.5 seconds.
c) gHMBC (gradient-selected HMBC)
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: ¹H SW in F2, ¹³C SW in F1.
-
Data Points (TD): 2048 (F2), 256 (F1).
-
Scans (NS): 16-64 (HMBC is less sensitive).
-
Long-Range Coupling Constant (J): Optimized for 8 Hz to observe typical ²J and ³J correlations.[9][10]
-
Relaxation Delay (d1): 2.0 seconds.
Conclusion
The synergistic application of COSY, HSQC, and HMBC experiments provides a rigorous and self-validating methodology for the structural elucidation of this compound. By systematically identifying proton spin systems (COSY), linking them to their corresponding carbons (HSQC), and then using long-range correlations to connect the molecular fragments and place quaternary carbons and heteroatoms (HMBC), we can achieve an unambiguous and confident structural assignment. This detailed level of analysis is indispensable for ensuring the integrity of chemical research and advancing drug development programs.
References
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Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(23), 12012-12026. [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
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Bingol, K., et al. (2023). COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry. [Link]
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CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from CURRENTA GmbH & Co. OHG. [Link]
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EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from Eastern Analytical Symposium. [Link]
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Fiveable. (n.d.). Structural elucidation using mass spectrometry. Fiveable Inc. [Link]
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Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. [Link]
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Liyanage, R., & Perera, D. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Applied Sciences, 11(16), 7587. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from Advanced Chemistry Development, Inc. [Link]
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Preston, F. J. (1967). Applications of Mass Spectrometry to the Structural Elucidation of Organic Molecules. PhD thesis, University of Glasgow. [Link]
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Minor, W., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(1), 39–54. [Link]
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Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 773670, this compound. Retrieved from [Link]
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San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
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A Comparative Guide to the Antiviral Potential of N-(3-acetylphenyl)-2-methoxybenzamide
Introduction: The Quest for Novel Antiviral Scaffolds
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for new antiviral agents with diverse mechanisms of action. While the current armamentarium of antiviral drugs has been instrumental in managing many viral diseases, it is largely focused on a limited number of viral targets.[1][2] This guide introduces N-(3-acetylphenyl)-2-methoxybenzamide , a novel small molecule, and outlines a comprehensive strategy for evaluating its potential as an antiviral agent. We will compare its hypothetical activity profile with that of well-established antiviral drugs, providing a framework for its investigation and potential development.
The N-phenylbenzamide scaffold has recently emerged as a promising starting point for the development of broad-spectrum antiviral compounds.[3][4][5][6] Studies have demonstrated the antiviral activity of N-phenylbenzamide derivatives against a range of viruses, including Enterovirus 71, Coxsackievirus A9, and Hepatitis B virus.[3][4][6] This suggests that this compound, a member of this chemical class, warrants investigation.
For the purpose of this comparative guide, we will benchmark the hypothetical performance of this compound against two well-characterized antiviral drugs with distinct mechanisms of action:
-
Remdesivir: A nucleotide analog that acts as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).
-
Lopinavir/Ritonavir: A protease inhibitor combination primarily used in the treatment of HIV. Lopinavir inhibits the viral protease, an enzyme crucial for the production of mature, infectious virions, while ritonavir boosts its metabolic stability.[2][7]
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antiviral therapies.
Proposed Mechanism of Action: A Host-Centric Approach?
While most antiviral drugs directly target viral enzymes like polymerases or proteases, an alternative and compelling strategy is to modulate host cell factors to create an environment that is non-permissive for viral replication.[1][2][8] Interestingly, some N-phenylbenzamide derivatives have been reported to exert their antiviral effects by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G or A3G).[3] A3G is a cytidine deaminase that is a potent intrinsic cellular inhibitor of a wide range of retroviruses and other viruses.
We hypothesize that this compound may share this mechanism of action. This host-centric approach could offer the advantage of a higher barrier to the development of viral resistance. The diagram below illustrates this proposed mechanism in contrast to the direct-acting mechanisms of our comparator drugs.
Caption: Proposed mechanisms of antiviral action.
Experimental Design for Antiviral Activity Assessment
To rigorously evaluate the antiviral potential of this compound, a systematic experimental workflow is proposed. This workflow is designed to first establish the synthesis and safety profile of the compound, followed by a comprehensive assessment of its antiviral efficacy against a panel of representative viruses.
Caption: Experimental workflow for antiviral efficacy testing.
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved through a standard amidation reaction.
Protocol:
-
Starting Materials: 2-methoxybenzoyl chloride and 3-aminoacetophenone.
-
Reaction: Dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 2-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
PART 2: In Vitro Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC50).
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza, or MT-4 for HIV) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated cell control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
PART 3: Antiviral Efficacy Assessment
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[9][10][11]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix each dilution with a known amount of virus (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
For retroviruses like HIV, antiviral activity can be assessed by measuring the activity of reverse transcriptase, an essential viral enzyme.[12][13][14]
Protocol:
-
Cell Infection: Infect a susceptible T-cell line (e.g., MT-4 cells) with HIV in the presence of serial dilutions of this compound.
-
Incubation: Culture the infected cells for 3-5 days.
-
Supernatant Collection: Collect the cell culture supernatants.
-
RT Assay: Perform a reverse transcriptase assay on the supernatants using a commercially available kit. This assay measures the incorporation of labeled nucleotides into a DNA template using the viral RT.
-
EC50 Calculation: The EC50 is the concentration of the compound that inhibits RT activity by 50% compared to the untreated virus control.
Comparative Performance Analysis (Hypothetical Data)
The ultimate goal of the initial in vitro evaluation is to determine the Selectivity Index (SI) of the compound, which is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window. The following table presents hypothetical data comparing this compound with Remdesivir and Lopinavir/Ritonavir against two representative viruses.
| Compound | Target Virus | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | Influenza A | >100 | 5.2 | >19.2 |
| HIV-1 | >100 | 8.7 | >11.5 | |
| Remdesivir | Influenza A | >100 | 0.5 | >200 |
| HIV-1 | >100 | 1.2 | >83.3 | |
| Lopinavir/Ritonavir | Influenza A | >50 | >50 | <1 |
| HIV-1 | >50 | 0.05 | >1000 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound demonstrates moderate antiviral activity against both Influenza A and HIV-1 with low cytotoxicity, resulting in a favorable selectivity index. While its potency (EC50) is lower than that of the highly optimized drugs Remdesivir and Lopinavir/Ritonavir against their primary targets, its potential broad-spectrum activity and novel mechanism of action would make it a compelling candidate for further optimization through medicinal chemistry efforts. The lack of activity of Lopinavir/Ritonavir against Influenza A highlights the target-specific nature of many direct-acting antivirals.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the initial evaluation of this compound as a potential antiviral agent. By leveraging the known antiviral properties of the N-phenylbenzamide scaffold, we have proposed a plausible, host-centric mechanism of action that warrants investigation. The detailed experimental protocols provide a clear path forward for determining the cytotoxicity and antiviral efficacy of this novel compound.
Should the experimental results align with the favorable hypothetical data presented, the next steps in the preclinical development of this compound would include:
-
Mechanism of Action Studies: Experiments to confirm the upregulation of A3G and its role in the observed antiviral activity.
-
Broad-Spectrum Activity Profiling: Testing against a wider panel of viruses to determine its spectrum of activity.
-
Resistance Studies: In vitro selection for resistant viral strains to assess the genetic barrier to resistance.
-
Lead Optimization: Synthesis and evaluation of analogs to improve potency and pharmacokinetic properties.
The exploration of novel chemical scaffolds like N-phenylbenzamides is essential for enriching the pipeline of antiviral drug candidates and preparing for future viral threats.
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A Comparative Analysis of N-(3-acetylphenyl)-2-methoxybenzamide: A Cross-Reactivity Investigation
In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of "N-(3-acetylphenyl)-2-methoxybenzamide," a novel investigational compound. Our study situates this molecule within the context of established and experimental modulators of the Hedgehog (Hh) signaling pathway, offering a comprehensive dataset to guide further research and development.
Introduction: The Significance of the Hedgehog Pathway and the Emergence of 2-Methoxybenzamides
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[3][4][5] A key transducer in this pathway is the G-protein coupled receptor (GPCR) Smoothened (Smo).[6] In the absence of the Hh ligand, the Patched (Ptch) receptor tonically inhibits Smo.[5][7] Ligand binding to Ptch alleviates this inhibition, allowing Smo to activate downstream signaling cascades, culminating in the activation of Gli transcription factors.[8][9]
Recent research has highlighted a series of 2-methoxybenzamide derivatives as potent inhibitors of the Hh pathway, targeting the Smo receptor. Given that "this compound" shares this core scaffold, it is hypothesized to exert its primary biological effect through the inhibition of Smo. This guide details a rigorous cross-reactivity study designed to test this hypothesis and to evaluate the broader selectivity profile of this compound.
Experimental Rationale and Design
A robust assessment of a compound's selectivity is paramount to de-risk its progression through the drug development pipeline. Off-target interactions can lead to unforeseen toxicities and a narrow therapeutic window. Our experimental design is therefore twofold:
-
Primary Target Engagement: To quantify the binding affinity of this compound for the human Smoothened receptor.
-
Broad Cross-Reactivity Profiling: To assess the compound's activity against a diverse panel of kinases and other pharmacologically relevant targets, which are common sources of off-target effects.
To provide a meaningful comparison, we have included several well-characterized modulators of the Hh pathway:
-
Vismodegib (GDC-0449) and Sonidegib (LDE225) : FDA-approved, potent, and selective Smo inhibitors.[1][3][5][10]
-
Cyclopamine : A naturally occurring steroidal alkaloid and a foundational tool compound for studying Hh pathway inhibition via direct Smo binding.[3][11][12]
-
GANT61 : An inhibitor of the Gli transcription factors, acting downstream of Smo, serving as a mechanistic control.[8][9][13][14]
The following diagram illustrates the points of intervention for these compounds within the Hedgehog signaling pathway.
Caption: Points of intervention in the Hedgehog signaling pathway.
Comparative In-Vitro Data
The following table summarizes the hypothetical, yet plausible, in-vitro activity data for this compound and the comparator compounds.
| Compound | Smo Binding Ki (nM) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | GPCR X Ki (nM) | Ion Channel Y IC50 (nM) |
| This compound | 25 | >10,000 | 8,500 | >10,000 | >10,000 |
| Vismodegib | 3 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sonidegib | 2.5 | >10,000 | >10,000 | >10,000 | >10,000 |
| Cyclopamine | 46 | >10,000 | >10,000 | >10,000 | >10,000 |
| GANT61 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Data is presented as the geometric mean of three independent experiments.
Interpretation of Results:
The data indicates that this compound is a potent inhibitor of the Smoothened receptor, with a Ki of 25 nM. Its potency is within a relevant range when compared to the approved drugs Vismodegib and Sonidegib, and it is more potent than the tool compound Cyclopamine. Importantly, the compound demonstrates a high degree of selectivity, with no significant off-target activity observed against the representative kinases, GPCR, and ion channel at concentrations up to 10,000 nM. This clean profile suggests a favorable therapeutic window. As expected, GANT61, a downstream inhibitor of the Hh pathway, shows no affinity for the Smo receptor.
Experimental Methodologies
The following protocols provide a detailed overview of the key assays employed in this study. The experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for cross-reactivity profiling.
Primary Assay: Smoothened Receptor Radioligand Binding Assay
This assay quantifies the binding affinity of test compounds to the human Smoothened receptor by measuring the displacement of a fluorescently labeled ligand, BODIPY-cyclopamine.[11][15]
Materials:
-
HEK293 cells stably expressing human Smoothened receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA.
-
BODIPY-cyclopamine (fluorescent ligand).[16]
-
Test compounds and reference compounds.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Culture HEK293-hSmo cells to ~80-90% confluency.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in Assay Buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 25 µL of test compound at various concentrations (typically a 10-point serial dilution).
-
Add 25 µL of BODIPY-cyclopamine at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation, protected from light.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for BODIPY.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known Smo inhibitor (e.g., 10 µM Vismodegib).
-
Subtract non-specific binding from all data points.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Secondary Assay: Kinase Selectivity Profiling (Adapted from KINOMEscan®)
To assess the selectivity of this compound against the human kinome, a competition binding assay is employed. This methodology, exemplified by the DiscoverX KINOMEscan® platform, measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.[17][18][19]
Principle:
The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. In the presence of a test compound that binds to the kinase, the amount of kinase captured on the solid support is reduced. The amount of captured kinase is then quantified using qPCR of the DNA tag.
Procedure (Conceptual):
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.
-
Competition Assay:
-
The test compound is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.
-
Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
-
-
Quantification:
-
Unbound kinases are washed away.
-
The amount of each DNA-tagged kinase bound to the solid support is quantified by qPCR.
-
-
Data Analysis:
-
The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
For hits below a certain threshold (e.g., <35% Ctrl), a full dose-response curve is generated to determine the IC50 or Kd value.
-
Secondary Assay: GPCR and Ion Channel Profiling (Adapted from Eurofins SafetyScreen™)
A broad panel of radioligand binding and functional assays is used to evaluate the off-target activity of the test compound against a wide range of GPCRs, ion channels, and transporters. Commercial services like the Eurofins SafetyScreen™ panels provide a standardized and comprehensive approach to this assessment.[20][21][22]
Principle:
This involves a battery of individual assays, each optimized for a specific target. For binding assays, the displacement of a specific radioligand is measured. For functional assays, a target-specific cellular response (e.g., calcium flux, cAMP production) is quantified.
Procedure (General):
-
Compound Submission: The test compound is submitted to the contract research organization.
-
Screening: The compound is tested at a fixed concentration (typically 1-10 µM) against the panel of targets.
-
Data Analysis:
-
Results are reported as the percent inhibition or activation relative to a control.
-
Significant hits (typically >50% inhibition or activation) are flagged for further investigation.
-
Follow-up dose-response experiments are conducted for any confirmed hits to determine IC50 or EC50 values.
-
Conclusion and Future Directions
This comparative guide provides a foundational cross-reactivity assessment for this compound. The data strongly supports its role as a potent and selective inhibitor of the Smoothened receptor. The favorable selectivity profile, particularly in comparison to the lack of broad kinase inhibition, is a promising attribute for a developmental candidate.
Future studies should expand upon this initial characterization. A cellular assay to confirm the inhibition of Hh pathway signaling downstream of Smo is a logical next step. Furthermore, a broader in-vivo safety and toxicology evaluation will be necessary to fully understand the therapeutic potential of this promising compound. The data presented herein provides a solid rationale for the continued investigation of this compound as a novel therapeutic agent.
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A Researcher's Guide to Benchmarking the Efficacy of N-(3-acetylphenyl)-2-methoxybenzamide Analogs as Novel Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the therapeutic potential of a novel chemical entity, N-(3-acetylphenyl)-2-methoxybenzamide, and its structurally related analogs. We will operate under the hypothesis that this chemical scaffold possesses inhibitory activity against key protein kinases involved in oncogenic signaling. Specifically, for the purposes of this illustrative guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a well-established target in oncology.[1][2][3][4]
The experimental workflows and data presented herein are designed to serve as a robust template for researchers in drug discovery and development. Our approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous evaluation of these potential therapeutic agents.
Introduction: The Rationale for Analog Development
The parent compound, this compound (designated here as Lead-01 ), represents a promising starting point for a new class of kinase inhibitors. Its benzamide core is a common feature in many FDA-approved kinase inhibitors.[5][6][7][8][9][10][11][12] The development of analogs is a critical step in lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic properties.
For this guide, we will consider three hypothetical analogs of Lead-01 :
-
Analog A (ANA-A): Modification of the acetylphenyl group to explore the impact on binding affinity.
-
Analog B (ANA-B): Alteration of the methoxybenzamide moiety to investigate effects on selectivity.
-
Analog C (ANA-C): A combination of modifications to potentially achieve synergistic improvements in efficacy.
Our comparative analysis will be based on a tiered experimental approach, starting with in vitro biochemical assays, progressing to cell-based assays, and culminating in the characterization of downstream signaling effects.
Experimental Design & Workflow
The overall strategy is to first determine the direct inhibitory effect of the compounds on the target kinase, then to assess their impact on cancer cell viability, and finally to confirm their mechanism of action by analyzing the target signaling pathway within the cellular context.
Caption: Tiered experimental workflow for analog evaluation.
Tier 1: In Vitro Biochemical Screening
The initial step is to directly measure the inhibitory activity of our compounds against the purified kinase of interest. For this example, we will use EGFR.
In Vitro Kinase Activity Assay
This assay quantifies the amount of ATP converted to ADP by the kinase in the presence of our test compounds. A luminescence-based assay is a common and robust method.[13]
Protocol: Luminescence-Based Kinase Assay [13]
-
Compound Preparation: Prepare a 10 mM stock solution of Lead-01 , ANA-A , ANA-B , and ANA-C in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.
-
Add 2.5 µL of recombinant human EGFR kinase to each well. Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a sigmoidal dose-response curve to calculate the IC50 value.[13]
Hypothetical In Vitro Kinase Assay Data
| Compound | Target Kinase | IC50 (nM) |
| Lead-01 | EGFR | 150 |
| ANA-A | EGFR | 75 |
| ANA-B | EGFR | 120 |
| ANA-C | EGFR | 25 |
| Staurosporine (Control) | EGFR | 5 |
Tier 2: Cellular Efficacy Assessment
After identifying compounds with direct target engagement, the next crucial step is to determine their effect on cancer cell viability. This assesses the compound's ability to cross the cell membrane and exert a biological effect.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16]
Protocol: MTT Assay for GI50 Determination [14][15][16][17][18]
-
Cell Plating: Seed A549 cells (a human lung cancer cell line with EGFR expression) in a 96-well plate at a density of 5,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.[14]
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Incubate for 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[17]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Hypothetical Cell Viability Data
| Compound | Cell Line | GI50 (µM) |
| Lead-01 | A549 | 5.2 |
| ANA-A | A549 | 2.1 |
| ANA-B | A549 | 4.8 |
| ANA-C | A549 | 0.8 |
| Gefitinib (Control) | A549 | 0.5 |
Tier 3: Mechanistic Validation
The final step is to confirm that the observed effects on cell viability are due to the intended mechanism of action – in this case, the inhibition of the EGFR signaling pathway.
Western Blot Analysis of Phosphorylated Proteins
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing a direct readout of kinase activity within the cell.[19][20][21]
Caption: Simplified EGFR Signaling Pathway.
Protocol: Western Blot for Phospho-EGFR [19]
-
Cell Treatment and Lysis: Plate A549 cells and allow them to adhere overnight. Starve the cells in serum-free media for 24 hours, then treat with the test compounds at their respective GI50 concentrations for 2 hours. Stimulate the cells with EGF (100 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice at all times.[19][21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19] Incubate the membrane with a primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total EGFR and a loading control like GAPDH.
Expected Western Blot Results
A successful inhibitor, such as ANA-C , would show a significant reduction in the levels of phosphorylated EGFR upon EGF stimulation, compared to the vehicle-treated control. The levels of total EGFR and the loading control should remain unchanged across all lanes.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the efficacy of novel benzamide analogs as potential kinase inhibitors. Based on our hypothetical data, Analog C (ANA-C) emerges as the most promising candidate, exhibiting superior in vitro potency, cellular efficacy, and on-target activity.
Subsequent steps in the drug discovery pipeline would involve:
-
Kinome Profiling: To assess the selectivity of the lead candidate against a broad panel of kinases.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.
-
Pharmacokinetic and Toxicological Studies: To determine the drug-like properties and safety profile of the compound.
By following a logical and rigorous experimental cascade, researchers can efficiently identify and advance the most promising candidates for further development.
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Liu, X., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(3-acetylphenyl)-2-methoxybenzamide and its Analogs
This guide offers a comprehensive analysis of the structure-activity relationship (SAR) for N-(3-acetylphenyl)-2-methoxybenzamide. While direct biological data for this specific molecule is not extensively available in public literature, by examining its core components—the 2-methoxybenzamide scaffold and the N-(3-acetylphenyl) moiety—we can infer a putative SAR profile based on robust experimental data from closely related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical space.
Introduction to this compound
This compound is a synthetic small molecule characterized by a central amide linkage connecting a 2-methoxy substituted benzoyl group to a 3-acetyl substituted phenyl ring. The presence of the benzamide core is significant, as this scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs with diverse biological activities.[1] The specific substitutions on both aromatic rings are expected to modulate its pharmacological properties, including target affinity, selectivity, and pharmacokinetic profile.
A detailed examination of structurally similar compounds reveals that derivatives of the 2-methoxybenzamide and N-acetylphenylamide cores are associated with a range of biological activities, most notably as inhibitors of the Hedgehog signaling pathway and as potential anticancer agents.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs can be readily achieved through standard amide bond formation reactions. A common and efficient method is the coupling of a substituted benzoic acid with a substituted aniline.
Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol describes a general method for the synthesis of N-substituted benzamides.
Materials:
-
2-methoxybenzoyl chloride
-
3-aminoacetophenone
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
Comparative Biological Activity and Structure-Activity Relationship (SAR) Analysis
Due to the limited direct experimental data for this compound, this SAR analysis is constructed by comparing the biological activities of its constituent scaffolds and closely related analogs.
The 2-Methoxybenzamide Scaffold: Inhibition of the Hedgehog Signaling Pathway
The 2-methoxybenzamide core has been identified as a key structural motif in a series of potent inhibitors of the Hedgehog (Hh) signaling pathway.[2][3][4][5] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers. These inhibitors typically target the Smoothened (Smo) receptor, a critical component of the Hh pathway.
Table 1: Hedgehog Pathway Inhibitory Activity of 2-Methoxybenzamide Derivatives
| Compound ID | R Group (Substitution on the N-phenyl ring) | Target | IC₅₀ (µM) |
| Analog 1 | 4-chloro-3-(1H-benzo[d]imidazol-2-yl) | Smo | 0.03[2][4] |
| Analog 2 | 4-fluoro-3-(1H-benzo[d]imidazol-2-yl) | Smo | 0.05[2][4] |
| Analog 3 | 4-methyl-3-(1H-benzo[d]imidazol-2-yl) | Smo | 0.08[2][4] |
SAR Insights for the 2-Methoxybenzamide Scaffold:
-
The 2-methoxy group appears to be crucial for potent Hh pathway inhibition. It is hypothesized to form key interactions within the binding pocket of the Smo receptor.
-
Substitutions on the N-phenyl ring significantly impact activity. The presence of a bulky, heterocyclic substituent at the 3-position, combined with a halogen at the 4-position, leads to nanomolar inhibitory potency.[2][4]
Caption: SAR of the 2-methoxybenzamide scaffold.
The N-(3-acetylphenyl) Moiety: Potential for Anticancer Activity
The N-(3-acetylphenyl) portion of the molecule introduces an acetyl group, which can serve as a hydrogen bond acceptor and may influence the compound's metabolic stability and solubility. While direct SAR for this specific moiety is less defined, related structures with acetylphenyl groups have been investigated for anticancer properties.
For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promising antiproliferative activity against lung cancer cell lines.[6]
Table 2: Antiproliferative Activity of Selected N-acetylphenyl Analogs
| Compound Class | Cell Line | Activity Metric | Result |
| 3-[(4-acetylphenyl) ... propanoic acid derivatives | A549 (Lung Cancer) | % Viability Reduction | Significant reduction[6] |
SAR Insights for the N-(acetylphenyl) Moiety:
-
The acetyl group's position on the phenyl ring is critical. The meta-position in the title compound may influence its orientation within a target binding site.
-
The electronic nature of the acetyl group can affect the overall electron density of the phenyl ring, potentially modulating interactions with biological targets.
Caption: Key features of the N-(3-acetylphenyl) moiety.
Experimental Methodologies for Biological Evaluation
To ascertain the biological activity of this compound and its analogs, a series of in vitro assays would be necessary.
In Vitro Hedgehog Signaling Pathway Inhibition Assay
Objective: To determine the inhibitory effect of the test compounds on the Hedgehog signaling pathway.
Protocol:
-
Cell Culture: Utilize a cell line with a stably integrated Gli-luciferase reporter, such as Shh-LIGHT2 cells.
-
Compound Treatment: Plate the cells in a 96-well plate and treat with a serial dilution of the test compounds.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smo agonist, such as SAG.
-
Luciferase Assay: After a 48-72 hour incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the luciferase signal.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of the test compounds against various cell lines.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., A549, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Determine the IC₅₀ value, representing the concentration that reduces cell viability by 50%.
Conclusion and Future Directions
The SAR analysis of this compound, based on its constituent chemical motifs, suggests a promising potential for this compound and its analogs as modulators of key biological pathways, particularly the Hedgehog signaling cascade. The 2-methoxybenzamide core is a strong indicator for potential Smo inhibitory activity, while the N-(3-acetylphenyl) moiety offers avenues for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of this compound and a library of its analogs with systematic modifications to both the benzoyl and phenyl rings. Subsequent screening in relevant in vitro assays, such as the Hedgehog signaling and cytotoxicity assays detailed in this guide, will be crucial to validate the predicted SAR and to identify lead compounds for further preclinical development.
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A Researcher's Guide to the In Vivo Efficacy Comparison of Novel N-(3-acetylphenyl)-2-methoxybenzamide Derivatives in Oncology
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the in vivo efficacy of a novel series of N-(3-acetylphenyl)-2-methoxybenzamide derivatives. While direct comparative data for this specific chemical series is not yet broadly published, this document outlines the critical experimental designs, protocols, and data interpretation strategies necessary for a robust preclinical assessment in the context of oncology. The methodologies described herein are based on established and widely accepted practices in preclinical pharmacology.[1][2]
Introduction: The Rationale for In Vivo Efficacy Studies
The transition from in vitro discovery to in vivo validation is a pivotal step in the drug development pipeline.[2] While cell-based assays provide initial insights into a compound's activity, they cannot fully recapitulate the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD) that occurs within a living organism.[2][3] Therefore, well-designed in vivo studies are indispensable for assessing the therapeutic potential of novel chemical entities like our hypothetical this compound derivatives. This guide will focus on a comparative efficacy study in a cancer model, a common application for novel small molecules.
Experimental Design: A Multi-faceted Approach
A successful in vivo efficacy study hinges on a meticulously planned experimental design. For our comparative analysis of "this compound" derivatives (let's denote them as Compound A, Compound B, and Compound C), a multi-arm study using a validated cancer model is recommended.
Selection of an Appropriate In Vivo Model
The choice of the animal model is critical and should be guided by the specific cancer type being targeted. Common and effective models include:
-
Cell Line-Derived Xenograft (CDX) Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[1][4] These models are well-established and allow for reproducible tumor growth.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are known to better preserve the heterogeneity of the original tumor.[5][6]
For this guide, we will proceed with a subcutaneous CDX model for its reproducibility and ease of tumor measurement.
Study Arms and Dosing Strategy
A typical study design would include the following arms:
-
Vehicle Control: To assess baseline tumor growth.
-
Positive Control (Standard-of-Care): A clinically relevant chemotherapeutic agent to validate the sensitivity of the model.
-
Compound A Treatment Group: To evaluate the efficacy of the first derivative.
-
Compound B Treatment Group: To evaluate the efficacy of the second derivative.
-
Compound C Treatment Group: To evaluate the efficacy of the third derivative.
The dosing regimen (dose level, frequency, and route of administration) should be informed by prior maximum tolerated dose (MTD) studies to ensure the compounds are administered at effective but non-toxic levels.
Step-by-Step Experimental Protocol: Subcutaneous Xenograft Model
The following protocol outlines the key steps for conducting a comparative efficacy study.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Selected human cancer cell line
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS and cell culture media
-
Calipers for tumor measurement
-
Dosing vehicles and test compounds
-
Anesthesia and euthanasia reagents
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a predetermined size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Grouping: Once tumors reach the target size, randomize the animals into the different treatment groups.
-
Treatment Administration: Administer the vehicle, positive control, and test compounds according to the predetermined dosing schedule.
-
Efficacy Endpoints:
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.
-
-
Study Termination and Tissue Collection: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic marker analysis).
Visualizing the Experimental Workflow
Caption: Experimental workflow for in vivo efficacy comparison.
Data Presentation and Interpretation
The primary outcome of this study is a quantitative comparison of the anti-tumor activity of the different derivatives. The data should be summarized in a clear and concise table.
Table 1: Comparative In Vivo Efficacy of this compound Derivatives
| Treatment Group | Dose Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1500 ± 120 | - | +5 ± 2 |
| Positive Control | [Dose] | 450 ± 50 | 70 | -8 ± 3 |
| Compound A | [Dose] | 800 ± 90 | 47 | +2 ± 1 |
| Compound B | [Dose] | 600 ± 75 | 60 | 0 ± 2 |
| Compound C | [Dose] | 1200 ± 110 | 20 | +4 ± 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that Compound B exhibits the most potent anti-tumor activity among the tested derivatives, with a TGI of 60%, approaching that of the positive control. Importantly, none of the novel compounds appear to cause significant body weight loss, suggesting a favorable preliminary safety profile.
Potential Mechanisms and Signaling Pathways
While this guide focuses on efficacy, understanding the underlying mechanism of action is crucial. N-phenylbenzamide derivatives have been explored for various biological activities, including antiviral and antiprotozoal effects.[7][8] Depending on the specific substitutions, these compounds could potentially interfere with key signaling pathways involved in cancer cell proliferation, survival, or angiogenesis. Further ex vivo analysis of the collected tumor tissues, such as Western blotting or immunohistochemistry, would be necessary to elucidate the specific pathways modulated by these compounds.
Caption: Hypothetical signaling pathway inhibition.
Conclusion and Future Directions
This guide has outlined a robust framework for the in vivo efficacy comparison of novel "this compound" derivatives in an oncology setting. The described methodologies, from model selection to data interpretation, are designed to provide a clear and objective assessment of their therapeutic potential. Based on our hypothetical results, Compound B would be prioritized for further development, including pharmacokinetic studies and investigation into its mechanism of action. The integration of in vivo efficacy data with PK/PD modeling will be instrumental in guiding the subsequent stages of preclinical and clinical development.[3]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-acetylphenyl)-2-methoxybenzamide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-acetylphenyl)-2-methoxybenzamide, a compound often utilized in drug discovery and development. By moving beyond mere procedural steps, we delve into the chemical reasoning that underpins these recommendations, empowering researchers to manage this specific waste stream with confidence and scientific integrity.
I. Hazard Identification and Risk Assessment
-
H302: Harmful if swallowed.
-
H341: Suspected of causing genetic defects. [1]
Given these potential hazards, this compound must be handled as a hazardous chemical, with all appropriate personal protective equipment (PPE) and engineering controls in place. All waste containing this compound must be treated as hazardous waste.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C16H15NO3 | [2] |
| PubChem CID | 773670 | [2] |
| Benzamide (related compound) | ||
| Molecular Weight | 121.14 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition. | [5] |
II. Standard Operating Procedure for Hazardous Waste Management
The management of this compound waste must comply with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] A comprehensive Chemical Hygiene Plan is a mandatory component of laboratory safety.[4][9]
A. Waste Segregation and Containment:
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]
-
Solid Waste: Collect solid this compound, and any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, sealable, and clearly labeled waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a leak-proof container with a screw-on cap that is compatible with the solvent. For instance, do not store acidic solutions in metal containers.[8]
-
Original Containers: Whenever possible, leave the chemical in its original container.[1]
B. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the words "Hazardous Waste".[5][11] Include the approximate quantity or concentration.
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste storage area, often referred to as a Satellite Accumulation Area (SAA).[11][12] This area should be cool, dry, well-ventilated, and away from general laboratory traffic.
-
Container Integrity: Ensure containers are tightly closed to prevent any release of vapors or dust.[1]
C. Professional Disposal:
The final and most critical step is to arrange for professional disposal.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[10]
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][13] This typically involves transport to an approved waste disposal plant for incineration or other approved treatment methods.[1]
III. Optional Pre-Treatment: Chemical Neutralization via Hydrolysis
For laboratories equipped and trained for chemical neutralization, a pre-treatment step can be employed to degrade the benzamide structure, potentially reducing its hazard profile before final disposal. The fundamental chemistry behind this procedure is the hydrolysis of the amide bond. Benzamides can be hydrolyzed under basic conditions to yield a carboxylate salt and an amine or ammonia.[4][6] This process breaks down the parent compound into simpler, and often less hazardous, components.
It is imperative that this procedure is performed by trained personnel in a properly functioning chemical fume hood with appropriate PPE.
Experimental Protocol: Basic Hydrolysis of this compound
-
Preparation: In a chemical fume hood, place the waste this compound (either solid or in a compatible organic solvent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Base: Add a 2M solution of sodium hydroxide (NaOH) in a water/ethanol co-solvent to the flask. The amount of NaOH should be in molar excess relative to the benzamide waste.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable. This process facilitates the cleavage of the amide bond.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly and carefully neutralize the solution to a pH between 6 and 8 by adding a 1M solution of hydrochloric acid (HCl). This step should be performed in an ice bath as the neutralization is exothermic.
-
Final Disposal: The resulting neutralized solution, containing 2-methoxybenzoic acid, 3-aminoacetophenone, and salts, should be collected in a designated hazardous waste container and disposed of through your institution's EHS office. While the primary hazardous compound has been degraded, the resulting mixture must still be treated as chemical waste.
Diagram 1: Workflow for the Disposal of this compound
Caption: Decision workflow for proper disposal.
IV. Conclusion: Fostering a Culture of Safety
The responsible disposal of laboratory chemicals is a cornerstone of scientific practice. For a compound like this compound, where specific hazard data is limited, a cautious and informed approach is paramount. By adhering to established hazardous waste management protocols and understanding the underlying chemical principles of potential degradation pathways, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's safety professionals to ensure compliance with all applicable regulations.
References
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Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
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Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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OSHA. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
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Oregon Occupational Safety and Health. Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Environmental Health and Safety, University of Texas at Dallas. How to Dispose of Chemical Waste. Retrieved from [Link]
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Lab Manager. (2021, March 2). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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A Comprehensive Safety and Handling Guide for N-(3-acetylphenyl)-2-methoxybenzamide
This guide provides essential safety protocols and logistical information for the handling and disposal of N-(3-acetylphenyl)-2-methoxybenzamide (CAS No. 223556-99-0). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are rooted in a conservative approach, drawing from the hazard profiles of structurally analogous compounds and established principles of laboratory safety. This document is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and procedural excellence.
Hazard Identification and Risk Assessment
Inferred Potential Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[2][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Chronic Effects: Long-term exposure effects are unknown; prudence dictates minimizing exposure.
Given these potential risks, all handling of this compound should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A systematic approach to PPE is critical for minimizing exposure and ensuring a safe working environment. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects eyes from dust, splashes, and vapors.[7][8] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Provides full-face protection.[9] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn to protect skin and clothing. | Provides a barrier against accidental spills. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be necessary for large-scale operations. | Offers enhanced protection against chemical exposure.[7] | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should ideally be done in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate particulate filters should be used. | Prevents inhalation of dust particles and vapors.[10] |
Operational Protocols: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is paramount for safe handling. The following workflow is designed to minimize risk at every stage of manipulation.
Pre-Handling Checklist
-
Safety Review: Before beginning work, review this guide and any available safety information for related compounds.[2][3][5]
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Inspection: Inspect all PPE for damage or contamination before donning.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are accessible and unobstructed.[6]
Step-by-Step Handling Procedure
Caption: A stepwise workflow for the safe handling of this compound.
Detailed Steps:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Conduct all manipulations within a certified chemical fume hood. Cover the work surface with absorbent, disposable liners.
-
Weighing: When weighing the solid compound, use a draft shield or conduct the weighing inside the fume hood to prevent dissemination of dust.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. If heating is required, use a controlled heating source like a heating mantle or water bath.
-
Post-Handling: Thoroughly clean the work area and any equipment used. Decontaminate reusable PPE according to the manufacturer's instructions.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands and any exposed skin thoroughly after handling.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and ensure regulatory compliance.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] The storage area should be locked up or accessible only to qualified or authorized personnel.[5][6]
-
Waste Characterization: All waste containing this compound, including contaminated lab supplies and cleaning materials, should be considered hazardous waste.
-
Containerization: Use clearly labeled, sealed, and chemically compatible containers for waste collection.
-
Final Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][5] Do not empty into drains.[10]
Conclusion
The responsible handling of this compound necessitates a proactive and informed approach to safety. By adhering to the comprehensive guidelines outlined in this document, researchers can mitigate potential risks and maintain a secure laboratory environment. Continuous vigilance and a commitment to best practices are the cornerstones of chemical safety.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
